Maslinic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)12-14-30(24(33)34)15-13-28(6)18(19(30)16-25)8-9-22-27(5)17-20(31)23(32)26(3,4)21(27)10-11-29(22,28)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21-,22+,23-,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZKJHQSJHYOHJ-LLICELPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30905074 | |
| Record name | Maslinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Maslinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility of 0.3 mg/mL in a 1:2 solution of Ethanol:Buffered Water (pH 7.2) at 25 °C, In ethanol: 0.5 mg/mL; in DMSO: 20 mg/mL; in dimethyl formamide: 15 mg/mL, Sparingly soluble in aqueous buffers | |
| Record name | Maslinic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.15 g/cu cm | |
| Record name | Maslinic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
4373-41-5 | |
| Record name | Maslinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4373-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maslinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maslinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30905074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olean-12-en-28-oic acid, 2,3-dihydroxy-, (2α,3β) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MASLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E233J88OHQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Maslinic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Maslinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
249 - 250 °C | |
| Record name | Maslinic Acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8099 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Maslinic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maslinic acid, a pentacyclic triterpene, is emerging as a compound of significant interest in the pharmaceutical and nutraceutical industries. Widely distributed in the plant kingdom, it is particularly abundant in the olive tree (Olea europaea). This technical guide provides an in-depth overview of the natural sources and distribution of this compound, supported by quantitative data. Furthermore, it delves into the key signaling pathways modulated by this compound and furnishes detailed experimental protocols for its extraction, purification, and analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of this compound-based therapeutics.
Natural Sources and Distribution of this compound
This compound is a naturally occurring phytochemical found in a variety of plants. Its primary and most commercially significant source is the olive tree (Olea europaea), where it is present in the leaves, fruit, and the pomace (the solid residue remaining after olive oil extraction)[1][2][3]. The concentration of this compound in olives can vary depending on the cultivar[4].
Beyond olives, this compound has been identified in a range of other plants, including several used in traditional medicine. Notable sources include:
-
Hawthorn (Crataegus pinnatifida and Crataegus monogyna)[5]
-
Banaba (Lagerstroemia speciosa)
-
Loquat (Eriobotrya japonica)
-
Red Dates (Ziziphus jujuba)
-
Sage (Salvia officinalis)
-
Plantain (Plantago major)
This compound is also present in some common dietary vegetables and legumes, such as spinach, eggplant, chickpeas, and lentils, making it a constituent of the Mediterranean diet.
Quantitative Data on this compound Content
The concentration of this compound varies significantly across different natural sources and even within different parts of the same plant. The following table summarizes the quantitative data from various studies.
| Natural Source | Plant Part | This compound Concentration (mg/kg dry weight, unless otherwise specified) | Reference(s) |
| Olea europaea (Olive) | Leaves | 5000 - 7500 (0.50–0.75% dry weight) | |
| Fruit | 1200 - 1800 | ||
| Fruit (cultivar dependent) | 681 ± 63 | ||
| Virgin Olive Oil | 194 ± 14 | ||
| Kalamata Olives (plain black) | 1318 | ||
| Hojiblanca Olives (plain green) | 905 | ||
| Gordal Olives (plain green) | 414 | ||
| Manzanilla Olives (plain green) | 384 | ||
| Cacereña Olives (plain black) | 295 | ||
| Lagerstroemia speciosa (Banaba) | Leaves | 4958 | |
| Crataegus monogyna (Hawthorn) | - | 930 ± 70 | |
| Spinacia oleracea (Spinach) | - | 1260 | |
| Solanum melongena (Eggplant) | - | 840 | |
| Ocimum basilicum (Basil) | - | 350 | |
| Cicer arietinum (Chickpeas) | - | 62 | |
| Lens culinaris (Large Lentils) | - | 40 | |
| Actinidia deliciosa (Kiwi) | - | 17.3 | |
| Punica granatum (Pomegranate) | - | 10.8 | |
| Citrus reticulata (Mandarin) | - | 10.8 |
Key Signaling Pathways Modulated by this compound
This compound exerts a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. These effects are mediated through its interaction with various cellular signaling pathways.
Induction of Apoptosis
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
An In-depth Technical Guide to Maslinic Acid: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maslinic acid, a pentacyclic triterpenoid found abundantly in nature, particularly in the wax-like coating of olives, has garnered significant attention within the scientific community.[1][2] Its multifaceted biological activities, including anti-inflammatory, antioxidant, and potent anticancer effects, position it as a promising candidate for therapeutic development.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its mechanisms of action in cancer. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid, is a natural pentacyclic triterpenoid. Its chemical structure is characterized by a five-ring carbon skeleton, two hydroxyl groups at positions 2 and 3, and a carboxylic acid group at position 28.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₄ | |
| Molecular Weight | 472.7 g/mol | |
| Melting Point | 267–269 °C | |
| Boiling Point | 570.0 ± 50.0 °C | |
| Solubility | Soluble in DMSO, ethanol, methanol, ethyl acetate, benzene, and chloroform. Insoluble in water and petroleum ether. | |
| pKa | 4.8 (estimated) |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Reference |
| ¹H NMR | Signals for seven methyl groups, two oxymethine protons, and one olefinic proton. | |
| ¹³C NMR | 30 carbon signals, including those for seven methyl groups, a carboxylic acid, and a double bond. | |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |
Biological Activity: Focus on Anticancer Properties
This compound exhibits a broad spectrum of biological activities, with its anticancer properties being of particular interest to the research community. It has been shown to inhibit the proliferation of various cancer cell lines through the induction of apoptosis and cell cycle arrest.
Table 3: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MKN28 | Gastric Cancer | Lower than other cell lines | |
| 518A2 | Melanoma | Lower than other cell lines | |
| MCF7 | Breast Cancer | 55.20 | |
| SiHa | Cervical Carcinoma | - | |
| HCT-15 | Colon Carcinoma | - | |
| HT29 | Colon Cancer | 30 (for 24h exposure) | |
| Caco-2 | Colon Adenocarcinoma | - | |
| ACC-2 | Salivary Gland Adenoid Cystic Carcinoma | 43.68 | |
| ACC-M | Salivary Gland Adenoid Cystic Carcinoma | 45.76 |
Modulation of Key Signaling Pathways
The anticancer effects of this compound are attributed to its ability to modulate multiple intracellular signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.
This compound has been demonstrated to inhibit the NF-κB signaling pathway. It achieves this by preventing the phosphorylation of IκBα, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus. This inhibition leads to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation, such as COX-2, iNOS, Bcl-2, and cyclin D1.
This compound has also been shown to suppress the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. By inhibiting the phosphorylation of PI3K and Akt, this compound can promote apoptosis and inhibit the growth of cancer cells.
The mitogen-activated protein kinase (MAPK) signaling pathway is another target of this compound. It has been reported to induce apoptosis in cancer cells by activating the p38 MAPK pathway while inhibiting the ERK pathway, leading to a pro-apoptotic cellular environment.
Experimental Protocols
Extraction and Purification of this compound
A common method for the extraction and purification of this compound from plant material, such as olive leaves, involves the following steps:
-
Soxhlet Extraction: The dried and powdered plant material is subjected to Soxhlet extraction using a solvent such as an ethanol-water mixture (e.g., 80:20 v/v) at an elevated temperature (e.g., 90°C) for an extended period (e.g., 24 hours).
-
Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
Chromatographic Purification: The this compound-rich fraction is further purified using chromatographic techniques such as flash chromatography or high-performance liquid chromatography (HPLC). A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol and an acidic aqueous solution.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Lyse the treated and control cells with a suitable lysis buffer to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a natural compound with a well-defined chemical structure and a promising profile of biological activities, particularly in the realm of cancer research. Its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and MAPK highlights its potential as a multi-targeted therapeutic agent. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the mechanisms of action of this compound and explore its full therapeutic potential. Continued research into this fascinating molecule is warranted to translate the promising preclinical findings into clinical applications.
References
- 1. The Anticancer Potential of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]
- 3. This compound alleviates intervertebral disc degeneration by inhibiting the PI3K/AKT and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
The Discovery and Enduring Scientific Interest in Maslinic Acid: A Technical Guide
Abstract
Maslinic acid, a pentacyclic triterpene first identified in the mid-20th century, has transitioned from a mere phytochemical curiosity to a subject of intense scientific scrutiny. Initially isolated from Crataegus oxyacantha and later from the olive plant (Olea europaea), its discovery was a product of the "Golden Age" of natural product chemistry. This period, characterized by advancements in chromatographic and spectroscopic techniques, allowed for the elucidation of complex molecular structures like that of this compound. Initially named "crategolic acid," its rediscovery and renaming cemented its association with the olive, a cornerstone of the Mediterranean diet.[1] Early research into its biological activities revealed potent anti-HIV properties, and subsequent investigations have unveiled a remarkable breadth of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities. This guide provides a detailed overview of the discovery of this compound, its historical and scientific context, key experimental methodologies for its isolation and characterization, and a summary of its well-documented mechanisms of action.
Discovery and Historical Context
The story of this compound's discovery unfolds in the mid-20th century, a vibrant period for natural product chemistry.[2][3] It was first isolated from Crataegus oxyacantha L. and given the name "crategolic acid."[1] The initial characterization was carried out by Tschesche and his colleagues, who identified it as a triterpenoid carboxylic acid with the molecular formula C30H48O4.
In the early 1960s, a research group led by Caglioti isolated a triterpenic acid from olive husks that possessed an identical molecular formula and structure to crategolic acid. They named this compound This compound , derived from "maslina," the Spanish word for olive. Around the same time, Vioque and Morris also reported the presence of a dihydroxytriterpenic acid in olive pomace, which was likely this compound. Decades later, Bianchi et al. definitively quantified this compound in the cuticle of the olive fruit, solidifying its identity as a key component of this plant.
The scientific environment of the 1950s and 1960s was ripe for such discoveries. The successes in antibiotic research had fueled a broader interest in natural products as sources of novel bioactive compounds.[4] The development of techniques like column chromatography and thin-layer chromatography (TLC) provided the means to separate complex mixtures of plant extracts, a crucial step in isolating pure compounds. Furthermore, the burgeoning field of spectroscopy, particularly infrared (IR) spectroscopy and early nuclear magnetic resonance (NMR) spectroscopy, offered powerful tools for elucidating the intricate structures of these newly isolated molecules. The total synthesis of complex natural products, a hallmark of this era, served as the ultimate confirmation of their proposed structures.
Physicochemical Properties of this compound
This compound is a pentacyclic triterpene of the oleanane series. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C30H48O4 | Tschesche et al. |
| Molecular Weight | 472.71 g/mol | |
| IUPAC Name | (2α,3β)-2,3-dihydroxyolean-12-en-28-oic acid | |
| CAS Number | 4373-41-5 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 266–268 °C | |
| pKa | ~4.74 - 4.81 (estimated) | |
| logP | ~6.06 - 7.87 (estimated) | |
| Solubility | Soluble in methanol, ethanol, chloroform; Insoluble in water, petroleum ether | |
| Water Solubility | 0.00396 mg/L (estimated) |
Experimental Protocols
Historical Methods of Isolation and Characterization (circa 1960s)
Workflow for Historical Isolation and Characterization of this compound
Caption: Historical workflow for the isolation and characterization of this compound.
-
Extraction: The dried and powdered plant material (e.g., olive pomace) was typically subjected to exhaustive extraction with a polar solvent like methanol or ethanol in a Soxhlet apparatus.
-
Concentration and Partitioning: The resulting crude extract was concentrated under reduced pressure. This concentrate was then subjected to liquid-liquid partitioning, for example, between diethyl ether and water, to separate compounds based on their polarity.
-
Chromatographic Separation: The semi-purified extract was then subjected to column chromatography. Silica gel or alumina were common adsorbents. The column was eluted with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate or methanol).
-
Fraction Monitoring and Pooling: The collected fractions were monitored by Thin-Layer Chromatography (TLC). Fractions showing a spot with the same retention factor (Rf) were pooled.
-
Crystallization: The pooled fractions containing the compound of interest were concentrated, and the pure compound was obtained by crystallization from a suitable solvent, such as ethanol.
-
Characterization: The structure of the isolated compound was elucidated using a combination of techniques:
-
Elemental Analysis: To determine the empirical and molecular formula.
-
Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH) and carboxylic acid (-COOH) groups.
-
Chemical Derivatization: Creating derivatives (e.g., methyl esters or acetylated compounds) and analyzing their properties helped to confirm the presence and number of functional groups.
-
Modern Methods of Isolation and Analysis
Modern techniques have significantly improved the efficiency and accuracy of this compound isolation and analysis.
Modern Workflow for this compound Isolation and Analysis
Caption: A modern workflow for the efficient isolation and analysis of this compound.
-
Extraction: Techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are now commonly used. These methods offer reduced extraction times and solvent consumption compared to traditional methods.
-
Purification: Flash chromatography and High-Performance Liquid Chromatography (HPLC) are employed for rapid and high-resolution purification.
-
Analysis and Characterization:
-
HPLC: Used for both purification and quantification of this compound in extracts.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide accurate molecular weight determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMBC, HSQC) NMR experiments are the cornerstones of modern structure elucidation, allowing for the complete assignment of the molecule's complex stereochemistry.
-
Biological Activities and Mechanisms of Action
Since its discovery, this compound has been shown to possess a wide array of biological activities. The following table summarizes some of the key quantitative data related to its bioactivity.
| Biological Activity | Cell Line / Target | IC50 / EC50 | Source(s) |
| Antiproliferative | Caco-2 (colon cancer) | 15 µM | |
| HT-29 (colon cancer) | 74 µM | ||
| 1321N1 (astrocytoma) | 25 µM | ||
| CCRF-CEM (leukemia) | 7 µM | ||
| CEM/ADR5000 (leukemia) | 9 µM | ||
| Anti-HIV | HIV-1 Protease Inhibition | Potent, but specific IC50 not provided in initial searches | |
| Anti-inflammatory | PKC inhibition | 11.52 µM |
Anticancer Activity: Induction of Apoptosis
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines through multiple signaling pathways.
In p53-deficient Caco-2 colon cancer cells, this compound primarily triggers the extrinsic apoptotic pathway.
Extrinsic Apoptosis Pathway Induced by this compound
Caption: Extrinsic apoptosis pathway initiated by this compound in Caco-2 cells.
This pathway is initiated by the activation of death receptors on the cell surface, leading to the recruitment and cleavage of pro-caspase-8 into its active form, caspase-8. Active caspase-8 then directly cleaves and activates pro-caspase-3, the executioner caspase, which orchestrates the dismantling of the cell. Caspase-8 also cleaves Bid to its truncated form, t-Bid, which can then translocate to the mitochondria and amplify the apoptotic signal.
In other cancer cell lines, such as HT29 colon cancer cells and A549 lung cancer cells, this compound induces apoptosis via the intrinsic, or mitochondrial, pathway.
Intrinsic Apoptosis Pathway Induced by this compound
Caption: Intrinsic apoptosis pathway activated by this compound.
This process is characterized by the inhibition of anti-apoptotic proteins like Bcl-2 and the promotion of pro-apoptotic proteins like Bax. This shift in the Bcl-2/Bax ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c and Smac/DIABLO into the cytoplasm. Cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Smac/DIABLO promotes apoptosis by inhibiting the Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and survivin. Both pathways converge on the activation of the executioner caspase-3, leading to cell death.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
This compound exerts significant anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Inhibition of the NF-κB Pathway by this compound
Caption: Mechanism of NF-κB pathway inhibition by this compound.
In response to inflammatory stimuli like TNF-α or lipopolysaccharide (LPS), the IKK complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the p65/p50 NF-κB dimer to translocate to the nucleus. In the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory genes, including COX-2, iNOS, and various cytokines. This compound has been shown to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering the p65/p50 dimer in the cytoplasm and inhibiting the inflammatory response.
Modulation of the JAK/STAT Pathway
In certain cancer types, such as gastric cancer, this compound has been shown to inhibit the IL-6-mediated JAK/STAT3 signaling pathway.
Inhibition of the JAK/STAT3 Pathway by this compound
Caption: this compound's inhibition of the IL-6/JAK2/STAT3 signaling pathway.
This compound treatment can reduce the production and secretion of Interleukin-6 (IL-6). This, in turn, prevents the activation of the IL-6 receptor and the subsequent phosphorylation and activation of JAK2. Without active JAK2, STAT3 is not phosphorylated and cannot dimerize and translocate to the nucleus to activate the transcription of its target genes, which include key regulators of apoptosis like Bcl-2, Bax, and Bad.
Conclusion
From its initial discovery in the mid-20th century to its current status as a promising multi-target therapeutic agent, this compound has had a rich scientific history. The advancements in analytical and chemical techniques over the past several decades have been instrumental in not only confirming its structure but also in uncovering its diverse pharmacological activities. The ability of this compound to modulate key signaling pathways involved in apoptosis and inflammation, such as the caspase, NF-κB, and JAK/STAT pathways, underscores its potential in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Further research, particularly in the areas of bioavailability and clinical efficacy, will be crucial in translating the extensive preclinical findings into tangible benefits for human health.
References
- 1. This compound, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? [mdpi.com]
- 2. A New Golden Age of Natural Products Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A (Brief) History of the Chemistry of Natural Products [chem-is-you.blogspot.com]
- 4. The Pharmaceutical Century - 1950s [farmamol.web.uah.es]
Maslinic Acid: A Comprehensive Technical Guide on Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maslinic acid, a pentacyclic triterpene found in various natural sources, notably in the protective wax-like coating of olives, has garnered significant interest for its wide range of biological activities, including antitumor, antidiabetic, antioxidant, and anti-inflammatory properties.[1][2][3][4][5] As research into its therapeutic potential progresses, a thorough understanding of its safety, toxicity, and safe handling profile is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the current knowledge on this compound's safety and toxicity, presents available quantitative data in structured tables, outlines general experimental protocols based on established guidelines, and visualizes key signaling pathways and experimental workflows.
Safety and Handling
This compound is generally considered to have a low toxicity profile and is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, standard laboratory precautions should always be observed when handling this compound.
1.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Not typically required under normal use with adequate ventilation. If dust is generated, a NIOSH/MSHA-approved respirator should be worn.
1.2. Handling and Storage
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid creating dust.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. For long-term storage, it is often recommended to store at -20°C.
1.3. First Aid Measures
-
After Inhalation: Move to fresh air. If symptoms persist, consult a doctor.
-
After Skin Contact: Wash off with soap and plenty of water.
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Call a physician.
1.4. Spills and Disposal
-
Spills: Use personal protective equipment. Take up mechanically, placing in appropriate containers for disposal. Avoid generating dust.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Toxicological Profile
Studies on the toxicological profile of this compound suggest a high margin of safety. Acute and repeated-dose toxicity studies in animal models, as well as in vitro cytotoxicity assays, have been conducted to evaluate its potential adverse effects.
2.1. Acute Oral Toxicity
An acute oral toxicity study in Swiss CD-1 male mice showed that a single administration of this compound at a dose of 1000 mg/kg did not produce any signs of morbidity or mortality. Another source indicates an oral TDLO (Toxic Dose Low) in mice of 140 mg/kg for 2 weeks of intermittent administration.
Table 1: Acute Toxicity Data for this compound
| Species | Route of Administration | Dose | Observation | Reference |
| Mouse | Oral | 1000 mg/kg (single dose) | No morbidity or mortality | |
| Mouse | Oral | 140 mg/kg (TDLO, 2 weeks intermittent) | Toxic effects observed |
2.2. Repeated Dose Toxicity
A 28-day repeated-dose oral toxicity study in Swiss CD-1 male mice at a daily dose of 50 mg/kg did not induce any signs of toxicity. No significant differences were observed in body weight, hematological and biochemical variables, or organ histopathology between the this compound-treated group and the control group.
Table 2: Repeated Dose Toxicity Data for this compound
| Species | Route of Administration | Dose | Duration | Observation | Reference |
| Mouse | Oral | 50 mg/kg/day | 28 days | No signs of toxicity, no effect on body weight, hematology, biochemistry, or histopathology |
2.3. In Vitro Cytotoxicity
This compound has demonstrated cytotoxic effects against various cancer cell lines, which is the basis for its antitumor research. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values vary depending on the cell line and exposure duration. It is important to note that this compound has shown lower cytotoxicity to non-malignant cells.
Table 3: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| Caco-2 | Colon Cancer | 15 µM (EC50) | |
| HT-29 | Colon Cancer | 74 µM (EC50) | |
| HT-29 | Colon Cancer | 101.2 µM (IC50, 72h) | |
| HT-29 | Colon Cancer | 61 µM (IC50, 72h) | |
| Caco-2 | Colon Cancer | 85 µM (IC50, 72h) | |
| 1321N1 | Astrocytoma | 25 µM (IC50) | |
| CCRF-CEM | Leukemia | 7 µM (IC50) | |
| CEM/ADR5000 | Leukemia | 9 µM (IC50) | |
| B16F10 | Melanoma | 86 µM (IC50 with FBS) | |
| B16F10 | Melanoma | 3.5 µM (IC50 without FBS) | |
| MKN28 | Gastric Cancer | Lower IC50 values noted | |
| 518A2 | Melanoma | Lower IC50 values noted |
2.4. Genotoxicity and Carcinogenicity
Information regarding the genotoxicity and carcinogenicity of this compound is limited in the reviewed literature. Standardized genotoxicity assays (e.g., Ames test, micronucleus test) and long-term carcinogenicity studies would be necessary for a complete toxicological profile. The available Safety Data Sheets do not list this compound as a known carcinogen by IARC, NTP, or OSHA.
Experimental Protocols
Detailed, step-by-step experimental protocols are often specific to the laboratory and the exact study design. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), provide a framework for conducting toxicological studies.
3.1. Acute Oral Toxicity Testing (General Protocol based on OECD Guidelines)
Acute oral toxicity studies are generally conducted following OECD Guidelines 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure).
-
Principle: A single dose of the substance is administered to a small number of animals, and the effects are observed over a defined period.
-
Test Animals: Typically, rodents (rats or mice) of a single sex (usually females) are used. Animals are characterized by species, strain, source, sex, weight, and age.
-
Dose Administration: The test substance is administered orally by gavage. The vehicle should be non-toxic (e.g., water, corn oil).
-
Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality.
-
Data Collection: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly. At the end of the study, a gross necropsy is performed on all animals.
3.2. Repeated Dose Toxicity Testing (General Protocol based on OECD Guideline 407)
A 28-day repeated-dose oral toxicity study is a common method to evaluate the sub-acute toxicity of a substance and is generally conducted following OECD Guideline 407.
-
Principle: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 28 days.
-
Test Animals: Typically, rodents are used, with both male and female animals in each dose group.
-
Dose Administration: Doses are administered daily by gavage for 28 days. A control group receives the vehicle only.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.
-
Histopathology: A full necropsy is performed, and organs are weighed. Tissues from the control and high-dose groups are examined microscopically.
3.3. In Vitro Cytotoxicity Assay (General Protocol)
-
Cell Culture: The selected cancer cell lines are cultured in an appropriate medium and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.
-
Viability/Proliferation Assay: Cell viability or proliferation is assessed using methods such as MTT, XTT, or trypan blue exclusion assays.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, inflammation, and oxidative stress.
4.1. AMPK/SIRT1 Pathway
In a study on diabetic nephropathy in mice, this compound was found to activate the renal AMPK/SIRT1 signaling pathway. This activation is associated with protective effects against oxidative stress and inflammation.
4.2. PI3K/AKT and NF-κB Pathways
This compound has been shown to alleviate intervertebral disc degeneration by inhibiting the PI3K/AKT and NF-κB signaling pathways. Molecular docking simulations suggest that this compound may directly bind to PI3K.
4.3. IL-6/JAK/STAT3 Pathway
In human gastric cancer cells, this compound has been found to induce apoptosis by inhibiting the IL-6/JAK/STAT3 signaling pathway. It reduces the secretion of IL-6 and subsequently decreases the phosphorylation of JAK2 and STAT3.
Conclusion
The available data indicate that this compound has a favorable safety profile, with low acute and repeated-dose toxicity in animal models. Standard chemical handling procedures are sufficient for its safe use in a laboratory setting. Its cytotoxic effects are more pronounced in cancer cells, supporting its investigation as a potential therapeutic agent. The modulation of key signaling pathways such as AMPK/SIRT1, PI3K/AKT, NF-κB, and IL-6/JAK/STAT3 provides mechanistic insights into its diverse biological activities. Further research, including comprehensive genotoxicity and long-term carcinogenicity studies, will be essential for the continued development of this compound for potential clinical applications.
References
- 1. This compound, 4373-41-5 [thegoodscentscompany.com]
- 2. This compound: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Preliminary In Vitro Experimental Results with Maslinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maslinic acid (MA), a pentacyclic triterpene found predominantly in the protective wax-like coating of olives (Olea europaea), has garnered significant scientific interest for its diverse pharmacological activities. Preliminary in vitro studies have revealed its potential as an anticancer, anti-inflammatory, and neuroprotective agent. This technical guide provides a comprehensive overview of the key in vitro experimental findings, detailed methodologies for reproducing these studies, and visual representations of the underlying molecular mechanisms.
Data Presentation: Quantitative Analysis of this compound's In Vitro Efficacy
The following tables summarize the quantitative data from various in vitro studies on this compound, providing a comparative look at its cytotoxic and anti-inflammatory effects across different cell lines and conditions.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| HT-29 | Colon Adenocarcinoma | 101.2 | 72 |
| Caco-2 | Colorectal Adenocarcinoma | 85 | 72 |
| A549 | Lung Cancer | Not specified in µM | 24 |
| SH-SY5Y | Neuroblastoma | Dose-dependent | 24 |
| MKN28 | Gastric Cancer | Lower than other cell lines | Not specified |
| 518A2 | Melanoma | Lower than other cell lines | Not specified |
| B16F10 | Murine Melanoma | 42 | 24 |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line/System | Stimulant | Parameter Measured | Concentration of MA | Effect |
| Murine Peritoneal Macrophages | LPS | Nitric Oxide (NO) Production | IC50: 25.4 µM | Inhibition |
| Murine Peritoneal Macrophages | LPS | IL-6 Secretion | 50 and 100 µM | Significant reduction |
| Murine Peritoneal Macrophages | LPS | TNF-α Secretion | 50 and 100 µM | Significant reduction |
| Primary Cortical Astrocytes | LPS | Nitric Oxide (NO) Production | Concentration-dependent | Inhibition |
| Primary Cortical Astrocytes | LPS | TNF-α Production | Concentration-dependent | Inhibition |
| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | IL-1β Production | Not specified | Suppression |
Experimental Protocols: Methodologies for Key In Vitro Assays
This section provides detailed protocols for the core experiments used to evaluate the in vitro effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the workflows of the experimental protocols.
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Conclusion
The preliminary in vitro data strongly suggest that this compound possesses significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis in cancer cells and suppress pro-inflammatory signaling pathways warrants further investigation. The detailed protocols and visual aids provided in this guide are intended to facilitate the replication and expansion of these foundational studies, ultimately accelerating the translation of these promising preclinical findings into novel therapeutic strategies.
A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Pure Maslinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maslinic acid, a pentacyclic triterpenoid derived from various natural sources, most notably from the protective wax-like coating of olives (Olea europaea), is a compound of increasing interest in the pharmaceutical and nutraceutical industries.[1][2] Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties, have positioned it as a promising candidate for drug development.[1][2] This technical guide provides an in-depth overview of the core physical and chemical characteristics of pure this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.
Physicochemical Properties
Pure this compound is a white crystalline solid or powder.[2] Its fundamental properties are summarized in the tables below, providing a quantitative basis for its handling, formulation, and analysis.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₄ | |
| Molecular Weight | 472.7 g/mol | |
| Appearance | Crystalline solid, White to off-white powder | |
| Melting Point | 249 - 250 °C; 266 - 268 °C; 267 - 269 °C | |
| Density | ~1.15 g/cm³ | |
| pKa (predicted) | 4.81 |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble (0.00396 mg/L @ 25 °C, est.) | |
| Petroleum Ether | Insoluble | |
| Methanol | Soluble | |
| Ethanol | Soluble (approx. 0.5 mg/mL) | |
| Ethanol:PBS (1:2, pH 7.2) | ~0.3 mg/mL | |
| Ethyl Acetate | Soluble | |
| Chloroform | Soluble | |
| Benzene | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble (approx. 20 mg/mL) | |
| Dimethylformamide (DMF) | Soluble (approx. 15 mg/mL) |
Spectroscopic Data
The structural elucidation and confirmation of this compound are primarily achieved through various spectroscopic techniques.
Table 3: Key Spectroscopic Data for this compound
| Technique | Key Data Points | Reference |
| ¹H NMR | Signals for seven methyl groups, two oximethine hydrogens (δ 3.71 and 3.01), and a triplet for an olefinic proton (δ 5.32). | |
| ¹³C NMR | 30 carbon signals, including two oxygenated methine carbons (δ 83.4 and 68.5), two sp² carbons of the double bond (δ 122.0 and 144.7), and a carboxylic acid carbon (δ 178.5). | |
| Mass Spectrometry (ESI-HRMS) | [M-H]⁻ ion peak at m/z 471.3471, corresponding to the molecular formula C₃₀H₄₇O₄. | |
| Infrared (IR) Spectroscopy | Peaks indicating the presence of hydroxyl (-OH), carboxylic acid (C=O), and C-H functional groups. |
Experimental Protocols
This section details the methodologies for key experiments related to the characterization and quantification of this compound.
Extraction and Purification of this compound from Olive Pomace
This protocol describes a typical laboratory-scale extraction and purification process.
Methodology:
-
Soxhlet Extraction: Olive pomace is subjected to Soxhlet extraction using a mixture of ethanol and water (80:20 v/v) at 90°C for 24 hours to obtain a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is resuspended in a methanol-water mixture and partitioned sequentially with hexane and ethyl acetate to separate compounds based on polarity.
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing ethyl acetate in hexane to yield fractions enriched in triterpenes.
-
Semi-preparative HPLC: The this compound-rich fraction is further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) using a methanol-water mobile phase (9:1 v/v) to obtain pure this compound.
Quantification of this compound by HPLC
This protocol outlines a validated method for the quantitative determination of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Kromasil C18 column or equivalent.
-
Mobile Phase: A mixture of methanol and 1% acetic acid in water (88:12 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm.
-
Standard: A certified reference standard of this compound is used for external calibration.
Procedure:
-
Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter.
-
Injection: A known volume of the sample is injected into the HPLC system.
-
Analysis: The chromatogram is recorded, and the peak corresponding to this compound is identified by its retention time compared to the standard.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve generated from the this compound standard.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate its mechanism of action in apoptosis and inflammation.
JNK-p53 Mediated Apoptotic Pathway
This compound has been shown to induce apoptosis in cancer cells through the activation of the JNK-p53 signaling cascade.
This pathway illustrates that this compound activates JNK, leading to the induction of p53. Activated p53 then promotes the expression of pro-apoptotic proteins like Bid and Bax while repressing the anti-apoptotic protein Bcl-2. This imbalance leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspases-3 and -7, ultimately resulting in apoptosis. A delayed activation of caspase-8 further amplifies this apoptotic signal.
Anti-Inflammatory Action via NF-κB Pathway Inhibition
This compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway.
In response to inflammatory stimuli, Protein Kinase C (PKC) activation leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p50/p65 subunits of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6. This compound intervenes by inhibiting PKC activation and the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the inflammatory response.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of pure this compound, supported by quantitative data and established experimental protocols. The visualization of its interaction with key signaling pathways offers a deeper understanding of its molecular mechanisms of action. This comprehensive information serves as a valuable resource for researchers, scientists, and drug development professionals working with this promising natural compound. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial for its successful translation into therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for Maslinic Acid Extraction from Olive Pomace
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maslinic acid, a pentacyclic triterpene acid found in abundance in olive pomace, has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] This document provides detailed protocols for the extraction of this compound from olive pomace, a key byproduct of the olive oil industry. The methodologies outlined below are based on current scientific literature and are designed to be reproducible in a laboratory setting. We will explore various extraction techniques, with a focus on Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) due to their efficiency and reduced processing times compared to conventional methods.
Extraction Methodologies: A Comparative Overview
Several techniques have been developed for the extraction of this compound from olive pomace. The choice of method often depends on factors such as desired yield, purity, processing time, and available equipment. Below is a summary of common extraction methods with their optimized parameters and resulting yields.
Table 1: Comparison of this compound Extraction Methods from Olive Pomace
| Extraction Method | Solvent System | Temperature (°C) | Time | Solid-to-Liquid Ratio | Key Findings | This compound Yield | Reference |
| Microwave-Assisted Extraction (MAE) | Ethanol | 50 - 120 | 4 - 30 min | 1:10 (w/v) | Optimized conditions can yield up to 5.1 g/100 g of this compound from residual olive skin. | Up to 5.1 g/100 g dry biomass | [2][3] |
| Microwave-Assisted Extraction (MAE) | Hexane | 131 | 12 min | 1:10 | Optimized conditions yielded a total of 26 mg/g of maslinic and oleanolic acid. | 20.8 mg/g (80% of total) | [4] |
| Ultrasound-Assisted Extraction (UAE) | 90% Ethanol | 50 | 5 min | 1:30 (mL/g) | UAE was found to be an effective and greener technique for extracting bioactive compounds. | Not explicitly stated for this compound alone | [5] |
| Ultrasound-Assisted Extraction (UAE) | 43.2% Ethanol | Not specified | 15 min | Not specified | Optimized for total phenolic and flavonoid content, but applicable to triterpenes. | Not explicitly stated for this compound alone | |
| High-Speed Shear Extraction | Polar and Non-polar solvents | Not specified | 250 min (total process) | Not specified | Coupled with high-speed countercurrent chromatography for separation. | 7.2 mg from 3.3 g defatted pomace | |
| Conventional Solvent Extraction (Soxhlet) | Not specified | Not specified | Not specified | Not specified | Often used as a benchmark for comparison with modern techniques like MAE. | Generally lower yields and longer extraction times than MAE. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the extraction of this compound from olive pomace using Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE).
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on optimized conditions reported for high-yield extraction of this compound.
Materials and Equipment:
-
Dried and ground olive pomace
-
Ethanol (95% or absolute)
-
Microwave extraction system (closed-vessel is recommended for safety and efficiency)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper or membrane filters (0.45 µm)
-
Analytical balance
-
Beakers and graduated cylinders
Procedure:
-
Sample Preparation:
-
Dry the olive pomace at 60°C in an oven until a constant weight is achieved to remove moisture.
-
Grind the dried pomace to a fine powder (e.g., to pass through a 0.5 mm sieve) to increase the surface area for extraction.
-
-
Extraction:
-
Weigh 10 g of the dried olive pomace powder and place it into a microwave extraction vessel.
-
Add 100 mL of ethanol to the vessel to achieve a solid-to-liquid ratio of 1:10 (w/v).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave parameters. Based on literature, a power of 250 Watts for 12 minutes is effective. Alternatively, a temperature-controlled extraction between 80-120°C for 10-20 minutes can be employed.
-
Start the microwave extraction program.
-
-
Sample Recovery:
-
After the extraction is complete, allow the vessel to cool to room temperature before opening.
-
Separate the solid residue from the liquid extract by centrifugation at 4000 rpm for 15 minutes.
-
Decant the supernatant (the ethanol extract containing this compound).
-
For higher recovery, the solid residue can be re-extracted with a fresh portion of solvent.
-
-
Solvent Evaporation and Crude Extract Collection:
-
Filter the supernatant through a 0.45 µm filter to remove any remaining fine particles.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to remove the ethanol.
-
The resulting crude extract, enriched in this compound, can be collected and weighed.
-
-
Further Purification (Optional):
-
The crude extract can be further purified using techniques like column chromatography or high-speed countercurrent chromatography to isolate pure this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a greener alternative to conventional methods, often requiring less solvent and energy.
Materials and Equipment:
-
Dried and ground olive pomace
-
Ethanol (90%)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filter paper or membrane filters (0.45 µm)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Prepare the dried and ground olive pomace as described in Protocol 1.
-
-
Extraction:
-
Weigh 5 g of the dried olive pomace powder and place it into a 250 mL beaker or flask.
-
Add 150 mL of 90% ethanol to achieve a solid-to-liquid ratio of 1:30 (w/v).
-
Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.
-
Apply ultrasound at a frequency of 20-40 kHz and a power of 100-400 W for a duration of 5-15 minutes. Maintain the temperature of the mixture around 50°C.
-
-
Sample Recovery:
-
After sonication, separate the solid and liquid phases by centrifugation at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
-
Solvent Evaporation and Crude Extract Collection:
-
Filter and concentrate the supernatant using a rotary evaporator as described in Protocol 1 to obtain the crude this compound extract.
-
-
Further Purification (Optional):
-
The crude extract can be purified using chromatographic techniques.
-
Visualizing the Experimental Workflow
To aid in understanding the extraction process, the following diagrams illustrate the key steps involved in both MAE and UAE protocols.
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Caption: Workflow for Ultrasound-Assisted Extraction of this compound.
Conclusion
The protocols detailed in these application notes provide robust and efficient methods for the extraction of this compound from olive pomace. Microwave-Assisted Extraction and Ultrasound-Assisted Extraction represent significant advancements over traditional methods, offering higher yields in shorter timeframes. For researchers and drug development professionals, the ability to efficiently extract this promising bioactive compound is a critical first step in exploring its therapeutic potential. The choice between MAE and UAE will depend on the specific requirements of the research and the available instrumentation. Further purification of the crude extract will be necessary for applications requiring high-purity this compound.
References
- 1. This compound, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Lower Energy-Demanding Extraction of Bioactive Triterpene Acids by Microwave as the First Step towards Biorefining Residual Olive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. valorization-of-olive-pomace-extraction-of-maslinic-and-oleanolic-by-using-closed-vessel-microwave-extraction-system - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Maslinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient extraction of maslinic acid from plant sources, primarily Olea europaea (olive) by-products, using ultrasound-assisted extraction (UAE). UAE is a green and efficient technique that utilizes acoustic cavitation to enhance mass transfer and accelerate the extraction process.
Introduction to this compound
This compound (MA) is a pentacyclic triterpene that has garnered significant interest in the pharmaceutical and nutraceutical industries due to its wide range of biological activities. It is predominantly found in the waxy skin of olives and is also present in other plant species. Research has demonstrated its potential as an anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective agent.[1][2] The diverse therapeutic potential of this compound necessitates efficient and scalable extraction methods to facilitate further research and development.
Principle of Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in a solvent. The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, leading to the disruption of plant cell walls and enhanced penetration of the solvent into the plant matrix. This results in increased mass transfer of the target analyte, this compound, from the solid material into the solvent, often leading to higher yields in shorter extraction times compared to conventional methods.[3]
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction of this compound from Olive Leaves
This protocol is based on optimized conditions for achieving high yields of this compound from dried olive leaves.
Materials and Equipment:
-
Dried and powdered olive leaves
-
Ethanol (95%)[4]
-
Ultrasound bath or probe sonicator (e.g., UP400St, 400 W, 24 kHz)[5]
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Sample Preparation: Weigh 2 g of dried and powdered olive leaf sample.
-
Extraction:
-
Place the sample in a suitable extraction vessel.
-
Add 40 mL of 95% ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe.
-
Sonicate for 10 minutes at a controlled temperature of 40°C.
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature to obtain the crude extract.
-
Quantification: Redissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and analyze the this compound content using a validated HPLC method.
Protocol 2: General Laboratory-Scale UAE for this compound Screening
This protocol provides a general framework for screening different parameters to optimize this compound extraction from various plant materials.
Materials and Equipment:
-
Dried and powdered plant material
-
Selected solvent (e.g., ethanol, methanol, or mixtures with water)
-
Ultrasonic processor with adjustable power/amplitude
-
Centrifuge
-
Vials for sample collection
Procedure:
-
Parameter Selection: Based on literature, select a range for the following parameters:
-
Solvent concentration (e.g., 50-100% ethanol in water)
-
Solid-to-liquid ratio (e.g., 1:10 to 1:30 g/mL)
-
Ultrasonic power/amplitude (e.g., 30-70%)
-
Extraction time (e.g., 5-30 minutes)
-
Temperature (e.g., 30-70°C)
-
-
Extraction: Perform a series of extractions varying one parameter at a time while keeping others constant. For a more systematic approach, a response surface methodology (RSM) can be employed.
-
Sample Processing: After each extraction, centrifuge the mixture to pellet the solid material. Collect the supernatant.
-
Analysis: Analyze the this compound concentration in each supernatant sample using HPLC to determine the optimal extraction conditions.
Data Presentation: Quantitative Summary of UAE Parameters and Yields
The following tables summarize quantitative data from various studies on the ultrasound-assisted extraction of this compound and related triterpenes.
| Plant Material | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time (min) | Ultrasound Parameters | This compound Yield (mg/g dry weight) | Reference |
| Olive Leaves | 95% Ethanol | 1:20 | 40 | 10 | Not specified | Not specified, but optimized for oleanolic and ursolic acid | |
| Olive Pomace | 100% Ethanol | 1:10 | Not specified | < 5 | 46 µm amplitude, 25 J/mL specific energy | Not specified, optimized for phenolic compounds | |
| Olive Leaves | Not specified | Not specified | Not specified | Not specified | Not specified | 6.25 | |
| Ligustrum lucidum | 95% Ethanol | 1:20 | 40 | 10 | Not specified | 9.8 (Ursolic Acid, similar triterpene) |
Note: Direct comparative yields for this compound under varying UAE conditions are not always presented in a single study, necessitating cross-reference between publications.
Analytical Quantification: HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the most common method for the accurate quantification of this compound.
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)
-
C18 analytical column (e.g., Spherisorb ODS-2, 25 cm x 4.6 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Methanol:Water (92:8, v/v) containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 2 µL
-
Detection: UV detection at 210 nm or MS detection with m/z = 471 for this compound.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.
-
Sample Preparation: Dilute the crude extract to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the concentration based on the peak area and the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Ultrasound-Assisted Extraction and Quantification of this compound.
Signaling Pathways Affected by this compound
This compound has been reported to exert its biological effects by modulating various signaling pathways.
Anti-inflammatory Pathway:
Caption: Inhibition of the NF-κB signaling pathway by this compound to reduce inflammation.
Anti-cancer Apoptotic Pathway (Intrinsic):
Caption: Induction of intrinsic apoptosis in cancer cells by this compound via caspase-3 activation.
Conclusion
Ultrasound-assisted extraction is a powerful and efficient method for the recovery of this compound from plant sources. The protocols and data presented here provide a comprehensive guide for researchers to develop and optimize their extraction processes. The ability to efficiently extract this compound is a critical step in unlocking its full therapeutic potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactivities and Structure-Activity Relationships of this compound Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of ultrasound-assisted extraction of fatty acids from royal jelly and its effect on the structural and antioxidant property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasound-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized Ultrasound-Assisted Extraction for Enhanced Recovery of Valuable Phenolic Compounds from Olive By-Products [mdpi.com]
Supercritical Fluid Extraction of Maslinic Acid: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for the extraction of maslinic acid from natural sources using supercritical fluid extraction (SFE). This compound, a pentacyclic triterpene with significant anti-inflammatory, antioxidant, and anti-tumor properties, is of great interest to researchers in drug development and natural product chemistry.[1][2][3][4] Supercritical CO2 extraction offers a green and efficient alternative to traditional solvent-based methods for isolating this high-value compound from plant materials such as olive leaves and pomace.[5]
Introduction to Supercritical Fluid Extraction for this compound
Supercritical fluid extraction (SFE) utilizes a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. Carbon dioxide (CO2) is the most common supercritical fluid used due to its moderate critical point (31.1 °C, 73.8 bar), non-toxicity, non-flammability, and low cost. In its supercritical state, CO2 has high diffusivity and low viscosity, allowing for efficient penetration into the plant matrix, while its solvating power can be tuned by adjusting pressure and temperature.
For the extraction of moderately polar compounds like this compound, a polar co-solvent, typically ethanol, is added to the supercritical CO2 to increase the polarity of the fluid and enhance the solubility of the target compound. This technique allows for selective and rapid extraction, yielding high-purity extracts.
Experimental Protocols
This section details the methodologies for the supercritical fluid extraction of this compound from olive byproducts.
Sample Preparation
Proper preparation of the raw material is crucial for efficient extraction.
-
Source Material: Olive pomace, the solid byproduct of olive oil production, and dried olive leaves are common sources of this compound.
-
Drying: To prevent interference from water and enhance extraction efficiency, the plant material should be thoroughly dried. Freeze-drying is reported to be more efficient in preserving phytocompounds compared to hot-air drying.
-
Grinding: The dried material should be ground to a fine powder to increase the surface area available for extraction.
Supercritical Fluid Extraction (SFE) Protocol
The following protocol is a synthesis of optimized conditions reported in the literature.
-
Apparatus: A laboratory-scale SFE system equipped with an extraction vessel, a separator, and pumps for CO2 and co-solvent delivery is required.
-
Loading: The ground and dried plant material (e.g., 21 g of dried olive leaf powder) is loaded into the extraction vessel.
-
CO2 and Co-solvent: Liquid CO2 is pumped into the system. Ethanol is used as a co-solvent to increase the polarity of the supercritical fluid.
-
Extraction Conditions:
-
Pressure: Maintain a constant pressure in the extraction vessel, for example, 15 MPa. Optimal pressures up to 22 MPa have also been reported.
-
Temperature: The extraction temperature is typically set at a moderate level, such as 35 °C or 60 °C, to prevent the degradation of thermolabile compounds.
-
Co-solvent Gradient: A step gradient of the co-solvent can be employed for selective extraction. For instance, start with 100% supercritical CO2 and incrementally increase the ethanol concentration (e.g., from 0% to 10% w/w) at set intervals (e.g., every 20 minutes).
-
-
Separation: The pressure in the separator is kept lower than in the extraction vessel (e.g., 4 MPa) to allow for the precipitation of the extracted compounds. The separator temperature is maintained at around 30 °C.
-
Fraction Collection: The extracted fractions are collected from the separator for further analysis and purification.
Quantitative Data Summary
The efficiency of the SFE process can be evaluated based on the yield and purity of the extracted this compound. The following tables summarize quantitative data from various studies.
| Parameter | Value | Source Material | Reference |
| Extraction Pressure | 15 MPa | Olive Leaves | |
| Extraction Temperature | 35 °C | Olive Leaves | |
| Co-solvent | Ethanol (0-10% w/w step gradient) | Olive Leaves | |
| Separator Pressure | 4 MPa | Olive Leaves | |
| Separator Temperature | 30 °C | Olive Leaves | |
| Starting Material | 21 g dried olive leaves | Olive Leaves | |
| This compound Yield | 28.5 mg | Olive Leaves | |
| This compound Purity | >95% (after purification) | Olive Leaves | |
| Recovery Rate | ~30.7% | Olive Leaves |
| Parameter | Value | Source Material | Reference |
| Extraction Pressure | 22 MPa | Not specified | |
| Extraction Temperature | 60 °C | Not specified | |
| Extraction Time | 3 hours | Not specified | |
| Material to Liquid Ratio | 1:40 | Not specified | |
| Co-solvent | Not specified (CO2 as medium) | Not specified |
Visualization of the Experimental Workflow
The following diagram illustrates the complete workflow for the extraction and purification of this compound using SFE.
Caption: Workflow for this compound Extraction.
Post-Extraction Purification
The crude extract obtained from SFE often contains a mixture of compounds. Further purification is necessary to isolate this compound with high purity.
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be used for the preparative-scale purification of this compound. A pH-zone refining approach can be employed to effectively separate acidic triterpenes like maslinic and oleanolic acids. A biphasic solvent system, such as n-hexane, ethyl acetate, ethanol, and water, can be utilized for this purpose.
Analysis and Characterization
The purity and identity of the final this compound product can be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a common method for the quantification and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR): 1H-NMR spectroscopy is used to confirm the chemical structure of the isolated this compound.
Conclusion
Supercritical fluid extraction is a highly effective and environmentally friendly method for the extraction of this compound from olive byproducts. By optimizing parameters such as pressure, temperature, and co-solvent concentration, researchers can achieve high yields and purity of this valuable bioactive compound. The protocols and data presented in these application notes provide a solid foundation for scientists and professionals in the field of drug development and natural product research to successfully implement SFE for this compound isolation.
References
- 1. This compound: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C30H48O4 | CID 73659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strong Inhibitory Activity and Action Modes of Synthetic this compound Derivative on Highly Pathogenic Coronaviruses: COVID-19 Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Maslinic Acid in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction Maslinic acid (MA), a pentacyclic triterpenoid, is a naturally occurring phytochemical found in a wide variety of plants, including olives, hawthorn, and jujube.[1][2] It is recognized for its diverse biological activities, including anti-inflammatory, antioxidant, antidiabetic, and antitumor properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications.[3][4] Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides detailed protocols for the extraction and quantitative analysis of this compound from plant matrices using modern analytical techniques.
Part 1: Extraction Protocols for this compound
The efficient extraction of triterpenic acids from plant tissues is a critical first step. The choice of method can significantly impact the final yield.[1]
Ultrasound-Assisted Extraction (UAE)
UAE is an efficient method that uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction yield.
Protocol:
-
Sample Preparation: Dry the plant material (e.g., olive leaves, fruit pomace) at 35-50°C and grind it into a fine powder.
-
Extraction:
-
Place 1 gram of the powdered plant material into a conical flask.
-
Add 30-40 mL of the extraction solvent. 86.57% ethanol has been shown to be effective for jujube. A mixture of ethanol:methanol (1:1, v/v) is also highly effective.
-
Place the flask in an ultrasonic bath.
-
-
Sonication: Sonicate the mixture under optimized conditions. For example, successful extraction from jujube was achieved at 55°C for 35 minutes. For olive residue, conditions of 50°C for 5 minutes at a frequency of 60 kHz have been used.
-
Recovery:
-
After sonication, centrifuge the mixture to pellet the solid material.
-
Collect the supernatant. Re-extract the pellet with fresh solvent to maximize yield.
-
Combine the supernatants and filter them.
-
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction
Soxhlet extraction is a classical and robust method for exhaustive extraction.
Protocol:
-
Sample Preparation: Dry and grind the plant material as described in the UAE protocol.
-
Extraction:
-
Place approximately 10 grams of the powdered material into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with a suitable solvent, such as ethanol or ethyl acetate.
-
-
Reflux: Heat the solvent to reflux. The solvent vapor will travel up the distillation arm, condense, and drip into the chamber housing the thimble.
-
Cycle: Once the chamber is full, the solvent and extracted compounds will be siphoned back into the distillation flask. This process repeats, ensuring a thorough extraction. Let the process run for several hours (e.g., 6-8 hours).
-
Recovery: After extraction, cool the apparatus and collect the solvent containing the extract from the distillation flask.
-
Concentration: Evaporate the solvent using a rotary evaporator to yield the crude extract.
Data Summary: Comparison of Extraction Methods
| Method | Typical Solvents | Key Parameters | Advantages | Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Ethanol/Methanol mixtures | Temperature: 50-60°C; Time: 5-35 min | Reduced extraction time, lower solvent consumption, high efficiency | Requires specialized equipment (ultrasonic bath). |
| Soxhlet Extraction | Ethanol, Methanol, Ethyl Acetate | Time: 6-8 hours | Exhaustive extraction, simple setup. | Time-consuming, requires large volumes of solvent. |
| Microwave-Assisted Extraction (MAE) | Ethanol | Temperature: 50°C; Time: 5 min; Power: 600 W | Very fast, high recovery, low solvent use | Requires a dedicated microwave extraction system. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with Ethanol as co-solvent | Stepwise increase of co-solvent concentration | Green technology (low organic solvent use), selective extraction | High initial equipment cost. |
Part 2: Analytical Protocols for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector or a Mass Spectrometer (MS) is the most common and reliable technique for the quantification of this compound.
HPLC-PDA Method
Protocol:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (≥98% purity) at 1 mg/mL in methanol.
-
Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve a known weight of the crude plant extract in methanol or the mobile phase.
-
Vortex thoroughly and filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Spherisorb ODS-2, 5 µm).
-
Mobile Phase: A gradient of methanol and water is often used. An isocratic mobile phase of acetonitrile and water (e.g., 89:11, v/v) can also be effective.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor at a wavelength of 210 nm, where triterpenic acids absorb.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared plant extract samples.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
LC-MS Method
For samples with low concentrations of this compound or complex matrices, LC-MS provides superior sensitivity and selectivity.
Protocol:
-
Standard and Sample Preparation: Prepare standards and samples as described in the HPLC-PDA method.
-
Chromatographic Conditions:
-
Use similar HPLC conditions as the PDA method to achieve chromatographic separation. A C18 column with a gradient elution of water and acetonitrile is common.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Polarity: Negative ion mode is often used.
-
Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest selectivity.
-
Target Ions: Monitor for the deprotonated molecule [M-H]⁻ of this compound at m/z 471.3. If an internal standard is used (e.g., oleanolic acid), monitor its corresponding ion (m/z 455.3) as well.
-
-
Quantification: Generate a calibration curve using the peak area of the target ion (m/z 471) from the standard injections. Quantify the sample concentration against this curve.
Part 3: Method Validation
To ensure that the analytical method is reliable and accurate, it must be validated according to established guidelines.
Data Summary: Analytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria | Example Data |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 | r² = 0.999 for an HPLC-DAD method. |
| Accuracy | The closeness of test results to the true value. | Recovery of 80-120% of the spiked amount. | Average recovery of 99.0±0.9% for an LC-MS method. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) < 2-10%. | RSD ranged from 1.23% to 9.06% for an HPLC method. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. | 0.08–0.65 µg/mL for various triterpenoids by HPLC-PDA. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. | 5 nM for an LC-MS method; 0.24–1.78 µg/mL by HPLC-PDA. |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, comparison of retention times and spectra with a standard. | Chromatographic separation of this compound from its isomer oleanolic acid. |
Part 4: Quantitative Data and Visualizations
Data Summary: this compound Content in Plant Sources
| Plant Source | Part Used | This compound Content (mg/kg Dry Weight) |
| Mustard (Brassica juncea) | Leaves | 1740 |
| Spinach (Spinacia oleracea) | Leaves | 1260 |
| Eggplant (Solanum melongena) | Fruit | 900 |
| Olive (Olea europaea) | Pomace (Residue) | 212 - 1485 |
| Olive (Olea europaea) | High Acidity Oil | 212 - 356 |
| Olive (Olea europaea) | Extra Virgin Oil | 20 - 98 |
Diagrams
Caption: General workflow for this compound extraction and quantification.
Caption: Logic for selecting the appropriate analytical method.
References
Application Notes and Protocols for LC-MS/MS Detection of Maslinic Acid in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maslinic acid, a natural pentacyclic triterpene found predominantly in olives, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, bioavailability assessments, and understanding its therapeutic potential. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the robust and reliable detection of this compound in plasma samples.
Experimental Protocols
This section outlines the detailed methodology for the quantification of this compound in plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction is a widely used method for the efficient extraction of this compound from plasma.[1][2]
Materials:
-
Human plasma (or other relevant species)
-
This compound analytical standard
-
Oleanolic acid (Internal Standard)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples on ice.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard solution (oleanolic acid in methanol).
-
Add 800 µL of ethyl acetate to the plasma sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is suitable for this analysis.
-
Column: A C18 reversed-phase column is recommended for the separation of this compound and oleanolic acid.[1][2] A common choice is a column with dimensions of 2.1 mm x 100 mm and a particle size of 1.8 µm.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[3]
-
-
Gradient Elution Program: A gradient elution is necessary to achieve good separation and peak shape. An example gradient is provided in the table below.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is preferred for the analysis of acidic compounds like this compound.
-
Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode for selective and sensitive quantification. The precursor and product ions for this compound and the internal standard, oleanolic acid, are monitored.
-
Gas Temperatures and Flow Rates: These parameters should be optimized for the specific instrument used. Typical values include a desolvation gas temperature of 500°C and a cone gas flow of 50 L/hr.
Data Presentation
The following tables summarize the key parameters for the LC-MS/MS method and provide an overview of the quantitative data reported in the literature.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Negative ESI |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 35 | 65 |
| 5.0 | 10 | 90 |
| 15.0 | 8 | 90 |
| 35.0 | 7.5 | 92.5 |
| 38.0 | 0 | 100 |
Table 3: MRM Transitions and Collision Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 471.3 | 407.3 | 25 |
| Oleanolic Acid (IS) | 455.3 | 408.3 | 30 |
Note: Collision energies should be optimized for the specific instrument being used.
Table 4: Summary of Quantitative Data for this compound in Plasma
| Study Type | Species | Dose | Cmax | Tmax (h) | AUC (ng·h/mL) | Reference |
| Pharmacokinetic Study | Human | 30 mg (single oral) | 146.4 ± 21.9 ng/mL | ~3 | 9,811.5 ± 3,492.3 | |
| Pharmacokinetic Study | Human | 60 mg (single oral) | 280.0 ± 48.3 ng/mL | ~3 | 21,042.8 ± 3,374.3 | |
| Pharmacokinetic Study | Human | 120 mg (single oral) | 477.8 ± 86.4 ng/mL | ~3 | 34,841.3 ± 9,508.2 | |
| Bioavailability Study | Rat | 50 mg/kg (single oral) | 4.82 µM | 0.5 | - |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Workflow for this compound Quantification in Plasma.
Logical Relationship of the Analytical Method
This diagram outlines the key components and their relationships within the LC-MS/MS method.
Caption: Key Components of the LC-MS/MS Method.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography-mass spectrometry determination in plasma of this compound, a bioactive compound from Olea europaea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maslinic Acid in Cell Culture
Authors:
Date:
November 25, 2025
Abstract:
Maslinic acid, a pentacyclic triterpene found in various natural sources like olives, has garnered significant interest in biomedical research for its diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in cell culture-based assays. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
This compound is a crystalline solid with poor solubility in aqueous solutions but is soluble in organic solvents.[4][5] Understanding its solubility is crucial for preparing homogenous and stable stock solutions for cell culture experiments.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL, ~86 mg/mL (with sonication) | |
| Dimethylformamide (DMF) | ~15 mg/mL | |
| Ethanol | ~0.5 mg/mL | |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | |
| Aqueous Buffers | Sparingly soluble |
Recommended Protocol for this compound Stock Solution Preparation
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO, a commonly used concentration for cell culture experiments.
Materials:
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 472.7 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 472.7 g/mol * 1 mL = 0.004727 g = 4.727 mg
-
-
-
Weighing:
-
Carefully weigh out 4.73 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the this compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional but Recommended):
-
Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility. This is particularly important for long-term storage and use in sensitive cell culture applications.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage. The solid form is stable for at least 4 years at -20°C. It is recommended to avoid storing aqueous dilutions for more than one day.
-
Application in Cell Culture
Working Concentration:
The effective concentration of this compound can vary significantly depending on the cell type and the biological effect being investigated, ranging from low micromolar (µM) to higher concentrations. It is crucial to perform a dose-response experiment to determine the optimal working concentration for your specific cell line and assay.
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution directly into the cell culture medium to the desired final concentration. For example, to prepare 1 mL of medium with a final this compound concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to the cells.
Important Considerations:
-
Solvent Control: Since the stock solution is prepared in DMSO, it is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.
-
Precipitation: this compound has low aqueous solubility. When diluting the DMSO stock solution into the aqueous cell culture medium, ensure that the final DMSO concentration is kept low (typically ≤ 0.5%) to avoid precipitation of the compound. If precipitation occurs, consider preparing a more dilute stock solution.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. Understanding these pathways is crucial for interpreting experimental results.
One of the well-documented pathways affected by this compound is the MAPK/ERK pathway , which plays a central role in regulating cell growth and survival.
Figure 1: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound on cultured cells.
References
- 1. Effects of this compound on the proliferation and apoptosis of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound | C30H48O4 | CID 73659 - PubChem [pubchem.ncbi.nlm.nih.gov]
Determining Appropriate Maslinic Acid Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maslinic acid (MA), a pentacyclic triterpene found in various plants, notably in the wax-like coating of olives, has garnered significant scientific interest due to its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective agent. Establishing an appropriate and effective dosage is a critical first step in designing in vivo animal studies to investigate these therapeutic effects. This document provides a comprehensive guide, summarizing effective dosages from various studies, detailing experimental protocols, and visualizing key signaling pathways involved in this compound's mechanism of action.
Data Presentation: this compound Dosage in In Vivo Animal Studies
The following tables summarize the quantitative data on this compound dosage used in various animal models, categorized by the therapeutic area of investigation.
Table 1: Anti-Cancer Effects of this compound
| Animal Model | Cancer Type | Administration Route | Dosage | Vehicle | Key Findings |
| Athymic nu/nu mice | Pancreatic Cancer Xenograft | Oral Gavage | 10 or 50 mg/kg | Not specified | Suppressed tumor growth[1] |
| BALB/c mice | Leukemia | Intraperitoneal (i.p.) Injection | 8, 16, and 32 mg/kg | DMSO | Increased immune response[2] |
| Nude mice | Glioma Xenograft | Intraperitoneal (i.p.) Injection | Not specified | PBS | Inhibited tumor growth[3][4] |
Table 2: Anti-Inflammatory Effects of this compound
| Animal Model | Condition | Administration Route | Dosage | Vehicle | Key Findings |
| Mice | LPS-induced lung injury | Intravenous (i.v.) Injection | 0.07-0.7 mg/kg | Not specified | Reduced TNF-α and iNOS levels[5] |
| Rats | Arthritis | Not specified | Not specified | Not specified | Suppressed knee joint inflammation |
Table 3: Anti-Diabetic Effects of this compound
| Animal Model | Condition | Administration Route | Dosage | Vehicle | Key Findings |
| KK-Ay mice | Type II Diabetes | Oral Gavage | 10 and 30 mg/kg | Not specified | Significantly diminished plasma glucose |
| Mice | Adrenalin-induced diabetes | Oral Gavage | 100 mg/kg for 7 days | Not specified | Lowered fasted plasma glucose by up to 46% |
| Wistar rats | Streptozotocin-induced diabetes | Not specified | 80 mg/kg | Not specified | Reduced fasting glucose levels |
Table 4: Safety and Pharmacokinetics
| Animal Model | Study Type | Administration Route | Dosage | Key Findings |
| Swiss CD-1 male mice | Acute Toxicity | Oral Gavage | 1000 mg/kg (single dose) | No signs of morbidity or mortality |
| Swiss CD-1 male mice | Repeated Dose Toxicity | Oral Gavage | 50 mg/kg for 28 days | No signs of toxicity |
| Sprague-Dawley rats | Pharmacokinetics | Oral Gavage | 50 mg/kg | Low oral bioavailability |
| Sprague-Dawley rats | Pharmacokinetics | Intravenous (i.v.) | 1 mg/kg | Extensive tissue distribution |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Mice
This protocol provides a general guideline for the preparation and administration of this compound via oral gavage, a common method for delivering precise dosages of experimental compounds.
Materials:
-
This compound powder
-
Vehicle (e.g., olive oil, 0.5% carboxymethylcellulose)
-
Mortar and pestle or homogenizer
-
Balance
-
Appropriate size gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes
Procedure:
-
Dosage Calculation: Calculate the required amount of this compound and vehicle based on the desired dosage (mg/kg) and the body weight of the animals. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Preparation of Suspension:
-
Weigh the calculated amount of this compound.
-
If using a solid vehicle, triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension. A vortex mixer or homogenizer can be used for this purpose. For oil-based vehicles, ensure the this compound is evenly dispersed.
-
-
Animal Handling and Restraint:
-
Properly restrain the mouse by grasping the loose skin at the scruff of the neck to immobilize the head.
-
-
Gavage Administration:
-
Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert. Do not force the needle.
-
Slowly administer the suspension.
-
Withdraw the needle gently.
-
-
Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or lethargy.
Protocol 2: In Vivo Cancer Xenograft Model
This protocol outlines a general procedure for establishing and evaluating the efficacy of this compound in a subcutaneous tumor xenograft model in immunocompromised mice.
Materials:
-
Cancer cell line (e.g., U251 glioma cells)
-
Culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Immunocompromised mice (e.g., athymic nu/nu)
-
This compound solution/suspension
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a desired concentration (e.g., 1 x 106 cells/100 µL).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm3).
-
Measure the tumor volume regularly (e.g., every 2-3 days) using calipers and the formula: Volume = (length x width2) / 2.
-
-
This compound Treatment:
-
Once tumors reach the desired size, randomize the mice into control and treatment groups.
-
Administer this compound or the vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage) at the predetermined dosage and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the animals.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Signaling Pathways and Visualization
This compound has been shown to exert its biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate the inhibitory effects of this compound on the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. This compound has been demonstrated to modulate this pathway, contributing to its anti-cancer effects.
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo animal studies with this compound.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. The Anticancer Potential of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Immune Responses in Leukemic Mice Through Macrophage Phagocytosis and Natural Killer Cell Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits the Growth of Malignant Gliomas by Inducing Apoptosis via MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Synthesis of Novel Maslinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis of novel maslinic acid (MA) derivatives and protocols for their biological evaluation. This compound, a naturally occurring pentacyclic triterpene found in sources like olive pomace, has garnered significant interest due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] However, its therapeutic potential is often limited by poor solubility and bioavailability.[1] Chemical modifications of the this compound scaffold are a key strategy to overcome these limitations and enhance its therapeutic efficacy.[1]
This document details the synthesis of various classes of MA derivatives, including C-28 amide conjugates, coumarin hybrids, and PEGylated diamine derivatives. Furthermore, it provides standardized protocols for assessing their cytotoxic, antimicrobial, and enzyme inhibitory activities.
I. Chemical Synthesis of Novel this compound Derivatives
The chemical structure of this compound offers several reactive sites for modification, primarily the C-28 carboxylic acid and the hydroxyl groups at the C-2 and C-3 positions.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and subsequent biological evaluation of novel this compound derivatives is outlined below.
Caption: General workflow from synthesis to biological evaluation.
Synthesis of C-28 Amide Derivatives
Modification at the C-28 carboxylic acid group is a common strategy to generate diverse libraries of this compound derivatives. Amide coupling reactions are typically employed for this purpose.
Protocol 1: General Procedure for the Synthesis of this compound C-28 Amide Derivatives
-
Activation of the Carboxylic Acid:
-
Dissolve this compound in a suitable dry solvent (e.g., tetrahydrofuran, THF).
-
Add a coupling agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or N,N'-dicyclohexylcarbodiimide (DCC) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).
-
Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours) to activate the carboxylic acid.
-
-
Amide Coupling:
-
To the activated this compound solution, add the desired amine derivative.
-
Continue stirring the reaction mixture at room temperature for several hours (e.g., 12-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization:
-
Confirm the structure of the synthesized derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Synthesis of this compound-Coumarin Conjugates
Hybrid molecules combining this compound and coumarin moieties have shown promising cytotoxic activities. These can be synthesized by forming ester or amide linkages.
Protocol 2: Synthesis of this compound-Diamine-Coumarin Conjugates at C-28
-
Synthesis of MA-Diamine Intermediate:
-
Synthesize the this compound-diamine intermediate by coupling a diamine (e.g., propane-1,3-diamine, hexane-1,6-diamine) to the C-28 carboxylic acid of this compound using the amide coupling procedure described in Protocol 1.
-
-
Coupling with Coumarin:
-
Dissolve the desired coumarin derivative (e.g., coumarin-3-carboxylic acid) in a suitable solvent like dioxane.
-
Add a coupling agent such as N-(3-(dimethylamino)propyl)-N'-ethylcarbodiimide (EDC).
-
Add the this compound-diamine intermediate to the activated coumarin solution.
-
Stir the reaction mixture at room temperature until completion.
-
-
Purification and Characterization:
-
Purify the final conjugate using column chromatography.
-
Characterize the product using NMR and mass spectrometry.
-
Synthesis of PEGylated this compound Derivatives
PEGylation is a well-established technique to improve the solubility and pharmacokinetic profile of therapeutic agents.
Protocol 3: General Strategy for the Synthesis of Diamine-PEGylated this compound Derivatives
-
Activation of this compound:
-
Activate the C-28 carboxylic acid of this compound as described in Protocol 1.
-
-
Coupling with Diamine-PEG Linker:
-
React the activated this compound with a diamine-functionalized polyethylene glycol (PEG) linker of a desired molecular weight.
-
The reaction is typically carried out in an appropriate aprotic solvent at room temperature.
-
-
Purification:
-
Due to the polymeric nature of the PEG moiety, purification may require specialized techniques such as size-exclusion chromatography in addition to traditional column chromatography.
-
II. Biological Evaluation Protocols
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol 4: MTT Assay for Determining IC₅₀ Values
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound derivatives in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Antimicrobial Activity Assay
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC₅₀)
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture of the test microorganism.
-
-
Serial Dilution of Compounds:
-
Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC₅₀:
-
The MIC₅₀ is determined as the lowest concentration of the compound at which a 50% reduction in bacterial growth is observed compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
-
α-Glucosidase Inhibition Assay
This assay is used to evaluate the potential of the synthesized derivatives as antidiabetic agents by measuring their ability to inhibit the α-glucosidase enzyme.
Protocol 6: In Vitro α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the this compound derivative at various concentrations, followed by the α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG solution.
-
Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).
-
-
Termination and Measurement:
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value. Acarbose is commonly used as a positive control.
-
III. Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines
| Derivative Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Coumarin Conjugate | Two molecules of coumarin-3-carboxylic acid at C-2 and C-3 | B16-F10 | 0.6 | |
| HT29 | 1.1 | |||
| Hep G2 | 0.9 | |||
| Amide Derivative | Tyramidyl this compound (TMA) | MCF-7 | 4.12-fold reduction vs MA | |
| B16-F10 | 4.72-fold reduction vs MA | |||
| α-Glucosidase Inhibitor | C28-modified derivative (12b) | - | 499.6 | |
| C28-modified derivative (4b) | - | 1468.4 | ||
| C28-modified derivative (12c) | - | 768.5 | ||
| C28-modified derivative (13c) | - | 819.2 | ||
| This compound (precursor) | - | 2540.6 | ||
| Acarbose (control) | - | 606 |
Table 2: Antimicrobial Activity of this compound C-28 Amide Derivatives
| Derivative | Bacterial Strain | MIC₅₀ (µg/mL) | Reference |
| MA-HDA | S. aureus MRSA | 25 | |
| OA-HDA | S. aureus MRSA | 10 | |
| This compound (MA) | S. aureus MRSA | 75 | |
| Oleanolic Acid (OA) | S. aureus MRSA | 75 |
*MA-HDA: this compound-hexanediamine amide; OA-HDA: Oleanolic acid-hexanediamine amide; MRSA: Methicillin-resistant Staphylococcus aureus.
IV. Signaling Pathways
This compound and its derivatives exert their anticancer effects through the modulation of various signaling pathways, often leading to apoptosis (programmed cell death).
Apoptosis Signaling Pathway
This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Apoptosis induction by this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is also a key target of this compound derivatives in cancer cells.
Caption: Modulation of the MAPK pathway by this compound.
These notes and protocols are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery. The provided methodologies can be adapted and optimized for specific research objectives and available laboratory resources.
References
Application Notes and Protocols for Maslinic Acid-Induced Cytotoxicity Assessment Using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maslinic acid (MA), a naturally occurring pentacyclic triterpene found in high concentrations in the waxy skin of olives, has garnered significant interest in oncological research due to its demonstrated anti-tumor activities against a wide range of cancers.[1][2] It has been shown to inhibit the proliferation of various tumor cells and induce apoptosis through multiple signaling pathways, while exhibiting low cytotoxicity to normal cells.[1] This document provides a detailed protocol for assessing the cytotoxicity of this compound in cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The MTT assay is a colorimetric method for evaluating cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method to determine cell viability. In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Experimental Protocols
Materials and Reagents
-
This compound (MA)
-
Cancer cell line of interest (e.g., SH-SY5Y, A549, Caco-2, MKN28)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for assessing this compound cytotoxicity.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.
-
Trypsinize the cells, centrifuge to pellet, and resuspend in fresh complete medium.
-
Count the cells using a hemocytometer and adjust the cell suspension to the desired density (e.g., 1 x 10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to prepare a series of working concentrations (e.g., 0, 5, 10, 20, 40, 80 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
After overnight incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Incubate the plate for the desired time periods (e.g., 12, 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100%
-
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus this compound concentration.
-
Data Presentation
The cytotoxic effect of this compound on various cancer cell lines is dose- and time-dependent. The IC50 values are a common metric used to quantify the potency of a cytotoxic agent.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SH-SY5Y | Neuroblastoma | 48 | ~20 | |
| A549 | Lung Cancer | 24 | ~15 µg/ml | |
| Caco-2 | Colon Adenocarcinoma | 72 | Dose-dependent apoptosis | |
| MKN28 | Gastric Cancer | Not Specified | 8.45 | |
| ACC-2 | Salivary Gland Adenoid Cystic Carcinoma | Not Specified | 43.68 | |
| ACC-M | Salivary Gland Adenoid Cystic Carcinoma | Not Specified | 45.76 |
Signaling Pathways of this compound-Induced Cytotoxicity
This compound induces apoptosis in cancer cells through various signaling pathways. Understanding these mechanisms is crucial for its development as a potential therapeutic agent.
p38 MAPK-Mediated Apoptosis
Caption: this compound activates the p38 MAPK pathway, leading to mitochondrial dysfunction and apoptosis.
In some cancer cells, such as cardiac carcinoma and salivary gland adenoid cystic carcinoma, this compound induces apoptosis by activating the p38 MAPK signaling pathway. This activation leads to changes in the mitochondrial membrane potential, triggering the caspase cascade and ultimately resulting in programmed cell death. In salivary gland cancer cells, this process can be initiated by an increase in intracellular calcium levels.
Extrinsic (Death Receptor-Mediated) Apoptotic Pathway
Caption: this compound can trigger the extrinsic apoptotic pathway by activating death receptors.
In Caco-2 colon cancer cells, this compound has been shown to induce apoptosis via the extrinsic pathway. This involves the activation of death receptors on the cell surface, leading to the cleavage and activation of caspase-8 and subsequently caspase-3, culminating in apoptosis.
Inhibition of IL-6/JAK/STAT3 Signaling Pathway
Caption: this compound suppresses gastric cancer cell growth by inhibiting the IL-6/JAK/STAT3 signaling pathway.
In gastric cancer cells, this compound suppresses cell growth by inhibiting the interleukin-6 (IL-6) mediated Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. By downregulating IL-6 expression, this compound prevents the phosphorylation of JAK and STAT3, leading to the induction of apoptosis.
Conclusion
The MTT assay is a robust and widely used method for evaluating the cytotoxic effects of this compound on cancer cells. This protocol provides a detailed framework for conducting these experiments, from cell culture and treatment to data analysis. The provided data and pathway diagrams offer valuable insights into the anticancer properties of this compound, supporting its further investigation as a potential chemotherapeutic agent. Researchers should optimize the protocol for their specific cell lines and experimental conditions to ensure accurate and reproducible results.
References
Application Notes and Protocols for Detecting Maslinic Acid-Induced Apoptosis Using Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maslinic acid (MA), a naturally occurring pentacyclic triterpene found in olives and other plants, has garnered significant interest for its anti-tumor properties.[1][2] One of the key mechanisms by which this compound exerts its anticancer effects is through the induction of apoptosis, or programmed cell death, in various cancer cell lines.[2][3][4] A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. These enzymes play a crucial role in the execution of the apoptotic program. Monitoring the activity of specific caspases, therefore, provides a reliable method for detecting and quantifying this compound-induced apoptosis.
This document provides detailed protocols for colorimetric and fluorometric caspase activity assays to measure the activity of key caspases—caspase-3, caspase-8, and caspase-9—in response to this compound treatment. It also summarizes quantitative data from published studies and presents diagrams of the relevant signaling pathways and experimental workflow.
Signaling Pathways of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, depending on the cell type.
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. In some cancer cells, like Caco-2, this compound treatment leads to the activation of caspase-8, a key initiator caspase in this pathway. Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, or it can cleave Bid to tBid, which then activates the intrinsic pathway.
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress. This compound has been shown to induce the activation of p38 MAPK, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, leading to the activation of caspase-9. Activated caspase-9 then cleaves and activates executioner caspases like caspase-3.
-
Execution Phase: Both pathways converge at the activation of executioner caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Below are diagrams illustrating the signaling pathways involved in this compound-induced apoptosis.
Caption: Extrinsic (Death Receptor) Apoptosis Pathway Induced by this compound.
Caption: Intrinsic (Mitochondrial) Apoptosis Pathway Induced by this compound.
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on caspase activity in various cancer cell lines as reported in the literature.
Table 1: Effect of this compound on Caspase-3 Activity
| Cell Line | This compound Concentration | Incubation Time | Fold Increase in Caspase-3 Activity (vs. Control) | Reference |
| HT-29 (colon cancer) | 10 µmol/L | Not Specified | 3-fold | |
| HT-29 (colon cancer) | 25 µmol/L | Not Specified | 3.5-fold | |
| HT-29 (colon cancer) | 50 µmol/L | Not Specified | 5-fold | |
| ACC-2 & ACC-M (salivary gland adenoid cystic carcinoma) | 50 µM | Not Specified | Significant activation | |
| PANC-1 & Patu-8988 (pancreatic cancer) | 40, 80 µM | 24 h | Dose-dependent increase in cleaved caspase-3 |
Table 2: Effect of this compound on Caspase-8 Activity
| Cell Line | This compound Concentration | Incubation Time | Fold Increase in Caspase-8 Activity (vs. Control) | Reference |
| Caco-2 (colon cancer) | IC50 (40.7 µg/mL) | 4 h | ~2.5-fold | |
| Caco-2 (colon cancer) | IC80 (56.8 µg/mL) | 4 h | ~4.5-fold | |
| A549 (lung cancer) | 12, 18 µg/ml | 24 h | Dose-dependent increase in cleaved caspase-8 |
Table 3: Effect of this compound on Caspase-9 Activity
| Cell Line | This compound Concentration | Incubation Time | Fold Increase in Caspase-9 Activity (vs. Control) | Reference |
| SGC-7901 (cardiac carcinoma) | Not Specified | 24 h | Increased expression of cleaved caspase-9 | |
| A549 (lung cancer) | 12, 18 µg/ml | 24 h | Dose-dependent increase in cleaved caspase-9 | |
| SH-SY5Y (neuroblastoma) | 10, 40, 80 µM | 24 h | Significant dose-dependent enhancement |
Experimental Workflow
The general workflow for assessing this compound-induced apoptosis via caspase activity assays is outlined below.
Caption: General Experimental Workflow for Caspase Activity Assays.
Experimental Protocols
The following are detailed protocols for colorimetric and fluorometric caspase activity assays. These protocols are based on commercially available kits and can be adapted for specific experimental needs.
Protocol 1: Colorimetric Caspase-3 Activity Assay
This assay is based on the cleavage of the peptide substrate DEVD-pNA by caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA is quantified by measuring the absorbance at 405 nm.
Materials:
-
Cells treated with this compound and untreated control cells
-
Caspase Assay Lysis Buffer
-
2X Reaction Buffer
-
DEVD-pNA (p-nitroanilide) substrate
-
Dithiothreitol (DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a suitable protein assay (e.g., Bradford or BCA assay).
-
Normalize the protein concentration of all samples to be within 50-200 µg of total protein in a volume of 50 µL of Lysis Buffer.
-
-
Assay Reaction:
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.
-
In a 96-well plate, add 50 µL of each cell lysate sample per well.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the background reading (from a well containing lysis buffer and substrate but no cell lysate) from all sample readings.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance values of the this compound-treated samples to the untreated control.
-
Protocol 2: Fluorometric Caspase-8 Activity Assay
This assay utilizes the peptide substrate IETD-AFC (7-amino-4-trifluoromethyl coumarin), which upon cleavage by caspase-8, releases the fluorescent AFC molecule. The fluorescence is measured at an excitation of 400 nm and an emission of 505 nm.
Materials:
-
Cells treated with this compound and untreated control cells
-
Caspase Assay Lysis Buffer
-
2X Reaction Buffer
-
IETD-AFC substrate
-
Dithiothreitol (DTT)
-
96-well black microplate, flat bottom
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Follow the same procedure as for the colorimetric assay (Protocol 1, Step 1).
-
-
Protein Quantification:
-
Follow the same procedure as for the colorimetric assay (Protocol 1, Step 2).
-
-
Assay Reaction:
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.
-
In a 96-well black plate, add 50 µL of each cell lysate sample per well.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Add 5 µL of the IETD-AFC substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Subtract the background reading from all sample readings.
-
The fold-increase in caspase-8 activity is determined by comparing the fluorescence of the treated samples to the untreated control.
-
Protocol 3: Colorimetric Caspase-9 Activity Assay
This assay is based on the cleavage of the LEHD-pNA substrate by caspase-9, releasing the pNA chromophore, which is measured at 405 nm.
Materials:
-
Cells treated with this compound and untreated control cells
-
Caspase Assay Lysis Buffer
-
2X Reaction Buffer
-
LEHD-pNA substrate
-
Dithiothreitol (DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Follow the same procedure as for the colorimetric assay (Protocol 1, Step 1).
-
-
Protein Quantification:
-
Follow the same procedure as for the colorimetric assay (Protocol 1, Step 2).
-
-
Assay Reaction:
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.
-
In a 96-well plate, add 50 µL of each cell lysate sample per well.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Add 5 µL of the LEHD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Measurement and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the background reading from all sample readings.
-
Determine the fold-increase in caspase-9 activity by comparing the absorbance of the treated samples to the untreated control.
-
Conclusion
Caspase activity assays are a robust and reliable method for quantifying apoptosis induced by this compound. By measuring the activity of key initiator caspases (caspase-8 and -9) and the central executioner caspase (caspase-3), researchers can elucidate the specific apoptotic pathways activated by this compound in their model system. The protocols and data presented here provide a comprehensive guide for investigating the pro-apoptotic effects of this compound, aiding in the evaluation of its therapeutic potential.
References
Application of Maslinic Acid in Disease-Specific Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maslinic acid (MA), a pentacyclic triterpene found abundantly in nature, particularly in the wax-like coating of olives, has garnered significant attention for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent with anti-inflammatory, antioxidant, anti-tumor, neuroprotective, and hypoglycemic properties.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in various disease-specific animal models, summarizing key quantitative data and outlining methodologies for researchers.
Data Presentation: Quantitative Summary of this compound's Efficacy
The following tables summarize the quantitative outcomes of this compound administration in various preclinical animal models.
Table 1: Anti-Cancer Effects of this compound
| Disease Model | Animal Strain | This compound Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Intestinal Tumorigenesis | ApcMin/+ Mice | 100 mg/kg in diet | 6 weeks | 45% reduction in total intestinal polyp formation.[4] | |
| Pancreatic Cancer Xenograft | Athymic nu/nu Mice (Panc-28 cells) | 10 and 50 mg/kg, subcutaneous injection | Not specified | Dose-dependent decrease in tumor volume and weight. Increased apoptotic cells from 8% (control) to 21% (10 mg/kg) and 38% (50 mg/kg). | |
| Bladder Cancer Xenograft | Nude Mice (T24 and 253J cells) | 20 mg/kg, intraperitoneal injection every other day | 35 days | Dose-dependent and significant reduction in tumor size and weight. |
Table 2: Neuroprotective Effects of this compound
| Disease Model | Animal Strain | This compound Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Cerebral Ischemia | Rats (MCAO model) | 0.4 µg/mL, intracerebroventricularly (i.c.v.) 15 min before MCAO | Single dose | Extended the therapeutic window for MK-801 from 1 hour to 3 hours post-ischemia. | |
| Diabetic Neuropathy | Type 2 Diabetic Rats (High-fat diet/STZ) | 2.5, 5, and 10 mg/kg/day, intragastrically | 2 weeks | Dose-dependent attenuation of ischemia-induced neuronal death. |
Table 3: Anti-Inflammatory Effects of this compound
| Disease Model | Animal Strain | This compound Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| LPS-Induced Lung Injury | Mice | 0.07-0.7 mg/kg, intravenous injection 6 hours after LPS | Single dose | Significant reduction of TNF-α in bronchoalveolar lavage fluid and iNOS in lung tissue. | |
| Collagen Antibody-Induced Arthritis (CAIA) | Mice | 200 mg/kg/day in diet | From day 1 to day 12 | Alleviation of arthritis symptoms and reduced gene expression of inflammatory cytokines. | |
| LPS-Induced Mastitis | Mice | Not specified | Not specified | Reduced pathological lesions and decreased production of pro-inflammatory factors (IL-6, IL-1β, TNF-α, iNOS, COX2). |
Table 4: Effects of this compound on Metabolic Diseases
| Disease Model | Animal Strain | This compound Dosage & Administration | Treatment Duration | Key Quantitative Outcomes | Reference(s) |
| Nonalcoholic Fatty Liver Disease (NAFLD) | C57BL/6 Mice (High-Fat Diet) | Not specified, intraperitoneal injection | 12 weeks | Significantly reduced body weight, liver weight, and liver lipid accumulation. Improved hepatocyte steatosis. | |
| Diabetic Nephropathy | C57BL/6J Mice (STZ-induced) | 5, 10, and 20 mg/kg for 8 weeks | 8 weeks | 20 mg/kg dose significantly alleviated oxidative stress and inflammation in the kidney. |
Experimental Protocols
Anti-Cancer Studies
Objective: To evaluate the chemopreventive efficacy of this compound on spontaneous intestinal tumorigenesis.
Animal Model:
-
Species/Strain: ApcMin/+ mice.
-
Acclimatization: 7 days with a standard diet (e.g., Teklad Global 18% Protein rodent diet).
This compound Preparation and Administration:
-
Source: this compound can be obtained from olive pomace. The extract used in the cited study was a white powder comprising 98% this compound and 2% oleanolic acid.
-
Diet Formulation: Supplement a standard rodent diet with 100 mg of this compound per kg of feed.
-
Administration: Provide the this compound-supplemented diet ad libitum for six weeks.
Outcome Assessment:
-
Monitoring: Monitor body weight and diet consumption throughout the experiment.
-
Polyp Quantification: At the end of the treatment period, sacrifice the mice and collect the entire intestine. Open the intestine longitudinally, wash with saline, and count the number and size of polyps under a dissecting microscope.
-
Histopathology: Fix intestinal tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination.
-
Molecular Analysis:
-
Gene Expression: Isolate RNA from intestinal polyps and adjacent normal tissue for microarray or qRT-PCR analysis to investigate changes in cell survival and inflammation signaling pathways.
-
Metabolomic Analysis: Collect blood samples via cardiac puncture for serum metabolic profiling using techniques like NMR.
-
Objective: To assess the anti-tumor activity of this compound on pancreatic cancer growth in vivo.
Animal Model:
-
Species/Strain: Athymic nu/nu mice.
-
Cell Line: Panc-28 human pancreatic cancer cells.
Experimental Procedure:
-
Cell Culture: Culture Panc-28 cells in appropriate media until they reach the desired confluence.
-
Tumor Induction: Subcutaneously inject a suspension of Panc-28 cells (e.g., 5 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Treatment: Once tumors are palpable or reach a specific size, randomize mice into treatment groups. Administer this compound via subcutaneous injection at doses of 10 and 50 mg/kg. The vehicle used for this compound should be reported (e.g., DMSO).
Outcome Assessment:
-
Tumor Growth: Measure tumor dimensions with calipers every few days and calculate tumor volume (e.g., Volume = 0.5 x length x width^2).
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their final weight.
-
Apoptosis Analysis:
-
TUNEL Assay: Fix a portion of the tumor tissue for TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to quantify apoptotic cells.
-
Western Blot: Homogenize another portion of the tumor to extract proteins for Western blot analysis of apoptosis-related proteins (e.g., Survivin, Bcl-xL).
-
Neuroprotection Studies
Objective: To investigate the neuroprotective effects of this compound in a model of focal cerebral ischemia.
Animal Model:
-
Species/Strain: Male Wistar rats.
-
Model Induction: Middle Cerebral Artery Occlusion (MCAO). This is a surgical procedure requiring expertise. Briefly, an intraluminal suture is used to occlude the middle cerebral artery for a defined period (e.g., 2 hours), followed by reperfusion.
This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle for intracerebroventricular (i.c.v.) injection. The concentration used in a cited study was 0.4 µg/mL.
-
Administration: Administer this compound via i.c.v. injection 15 minutes before the induction of MCAO.
Outcome Assessment:
-
Infarct Volume: 24 hours after reperfusion, sacrifice the rats, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area represents the infarct.
-
Neurological Deficit Scoring: Before sacrifice, assess neurological function using a standardized scoring system.
-
Histopathology: Perfuse a subset of animals with paraformaldehyde and process the brains for H&E staining to assess neuronal damage.
-
Immunohistochemistry/Western Blot: Analyze brain tissue for the expression of markers related to glial function and glutamate transport (e.g., GFAP, GLT-1).
Anti-Inflammatory Studies
Objective: To evaluate the anti-inflammatory effects of this compound in a model of acute lung injury.
Animal Model:
-
Species/Strain: C57BL/6 mice.
-
Induction: Induce lung injury by intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 15 mg/kg.
This compound Administration:
-
Preparation: Prepare this compound for intravenous (i.v.) injection. The vehicle used in a cited study was 0.2% DMSO.
-
Administration: 6 hours after LPS injection, administer this compound intravenously at doses ranging from 0.07 to 0.7 mg/kg.
Outcome Assessment (24 hours after LPS challenge):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to measure inflammatory cell infiltration and cytokine levels.
-
Cytokine Analysis: Measure the concentration of TNF-α in the BAL fluid using an ELISA kit.
-
Western Blot: Homogenize lung tissue to extract proteins and analyze the expression of iNOS by Western blotting.
-
Histopathology: Fix lung tissue for H&E staining to assess the degree of lung injury, including edema, inflammation, and cellular infiltration.
Metabolic Disease Studies
Objective: To determine the effect of this compound on the development of NAFLD.
Animal Model:
-
Species/Strain: Male C57BL/6 mice.
-
Induction: Feed mice a high-fat diet (HFD) (e.g., 60% fat, w/w) for 16 weeks to induce obesity and NAFLD.
This compound Administration:
-
Administration: After four weeks of HFD feeding, begin intraperitoneal injections of this compound. The exact dosage and vehicle should be optimized and reported. The treatment should continue for 12 weeks.
Outcome Assessment:
-
Metabolic Parameters: Monitor body weight, food intake, and fasting blood glucose levels throughout the study. At the end of the study, measure serum levels of lipids (triglycerides, cholesterol), leptin, and adiponectin.
-
Liver Analysis:
-
Liver Weight: Record the liver weight at the time of sacrifice.
-
Histopathology: Fix liver tissue for H&E and Oil Red O staining to assess steatosis, inflammation, and lipid accumulation.
-
Gene Expression: Analyze the expression of genes involved in lipogenesis and lipolysis in liver tissue.
-
Objective: To investigate the protective effects of this compound on the progression of diabetic nephropathy.
Animal Model:
-
Species/Strain: C57BL/6J male mice.
-
Induction: Establish a diabetic model by daily intraperitoneal injection of Streptozotocin (STZ) at 50 mg/kg until blood glucose levels are consistently above 300 mg/dL.
This compound Administration:
-
Administration: Administer this compound at doses of 5, 10, and 20 mg/kg. The route of administration (e.g., oral gavage, in diet) should be specified. The treatment duration is 8 weeks.
Outcome Assessment:
-
Metabolic Monitoring: Regularly measure body weight and fasting blood glucose levels.
-
Renal Function:
-
Urine Analysis: Collect 24-hour urine samples to measure urinary albumin, total protein, and creatinine levels.
-
Serum Analysis: Measure serum levels of urea and creatinine.
-
-
Histopathology: Perform H&E staining of kidney sections to evaluate renal morphology and damage.
-
Molecular Analysis: Use qRT-PCR and Western blotting to investigate inflammation, oxidative stress markers, and the activation of the AMPK/SIRT1 signaling pathway in kidney tissues.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflow
Conclusion
This compound demonstrates significant therapeutic potential across a range of disease models. The protocols and data presented here provide a foundation for researchers to design and conduct further investigations into its mechanisms of action and therapeutic efficacy. Adherence to detailed and standardized protocols is crucial for the reproducibility and validity of preclinical findings, which will be instrumental in translating the promise of this compound into clinical applications.
References
- 1. This compound exerts anticancer effects by targeting cancer hallmarks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A New Compound for the Treatment of Multiple Organ Diseases [mdpi.com]
- 3. This compound: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-Enriched Diet Decreases Intestinal Tumorigenesis in ApcMin/+ Mice through Transcriptomic and Metabolomic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to improve maslinic acid extraction yield from natural sources
Welcome to the technical support center for maslinic acid extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the yield and purity of this compound from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for extracting this compound?
A1: this compound is a pentacyclic triterpene found in a variety of plants. The most common and economically viable sources include:
-
Olive Pomace: The solid residue remaining after the pressing of olives for oil is a major source and is particularly rich in this compound.[1][2]
-
Olive Leaves: Another significant byproduct of olive cultivation, olive leaves contain substantial amounts of this compound.[3][4][5]
-
Hawthorn: The fruits of the hawthorn plant are also a notable source.
-
Other sources: this compound can also be found in apples, jujube, and various medicinal plants like Lagerstroemia speciosa (banaba) and Orthosiphon stamineus.
Q2: Which extraction method generally provides the highest yield of this compound?
A2: Modern, advanced extraction techniques typically offer higher yields and efficiency compared to traditional solvent extraction methods. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often reported to provide high yields in shorter extraction times. Supercritical Fluid Extraction (SFE) is a green technology that can also provide high yields and purity, particularly when optimized with a co-solvent. The optimal method can depend on the specific natural source, available equipment, and desired purity of the final product.
Q3: What solvents are most effective for extracting this compound?
A3: The choice of solvent is critical for efficient extraction. This compound is soluble in several organic solvents. Commonly used and effective solvents include:
-
Ethanol: A widely used "green" solvent that shows high extraction efficiency, especially in aqueous mixtures.
-
Methanol: Another effective polar solvent for this compound extraction.
-
Ethyl Acetate: This medium-polarity solvent is also highly effective for extracting this compound and other triterpenic acids.
Q4: How can I purify the crude extract to obtain high-purity this compound?
A4: After the initial extraction, the crude extract will contain other co-extracted compounds. To obtain high-purity this compound, further purification steps are necessary. Common purification techniques include:
-
Chromatography: Techniques such as flash chromatography and high-speed countercurrent chromatography are effective for separating this compound from other similar compounds like oleanolic acid.
-
Recrystallization: This is a common final step to achieve high purity. The crude or partially purified this compound is dissolved in a suitable solvent at a high temperature and then allowed to slowly cool, causing the this compound to crystallize out, leaving impurities in the solution.
-
Liquid-Liquid Partition: This can be used to separate compounds based on their differential solubility in two immiscible liquid phases.
Troubleshooting Guides
Issue 1: Low Extraction Yield
Symptoms: The amount of this compound obtained is significantly lower than expected based on literature values for the source material.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure the plant material is thoroughly ground to a fine powder to maximize the surface area for solvent contact. For tough materials, consider freeze-drying or grinding in liquid nitrogen. |
| Suboptimal Solvent Choice | The polarity of the extraction solvent may not be ideal. Experiment with different solvents (e.g., ethanol, methanol, ethyl acetate) or solvent mixtures (e.g., ethanol-water) to find the optimal polarity for your source material. |
| Incorrect Extraction Parameters | Optimize extraction parameters such as temperature, time, and pressure. For UAE and MAE, also optimize ultrasonic power/frequency and microwave power, respectively. Prolonged extraction times can sometimes lead to degradation. |
| Insufficient Solvent-to-Solid Ratio | A low solvent-to-solid ratio can lead to saturation of the solvent and incomplete extraction. Increase the volume of the solvent relative to the amount of plant material. |
| Degradation of this compound | Although thermally stable at moderate temperatures, prolonged exposure to very high temperatures or harsh pH conditions could potentially degrade this compound. Ensure extraction temperatures are within a safe range (generally below 60-70°C for conventional methods). |
Issue 2: Co-extraction of Oleanolic Acid
Symptoms: The final product contains a significant amount of oleanolic acid, which is structurally very similar to this compound and often co-occurs in natural sources.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Similar Solubility Profiles | This compound and oleanolic acid have very similar chemical structures and therefore similar solubility in many solvents, leading to their co-extraction. |
| Ineffective Purification | The purification method used is not sufficient to separate the two compounds. |
| Solution: | Employ advanced purification techniques. High-performance liquid chromatography (HPLC) or flash chromatography with an optimized mobile phase can effectively separate maslinic and oleanolic acids. pH-zone refining centrifugal partition chromatography is another advanced and efficient method for their separation. |
Issue 3: Inaccurate Quantification by HPLC
Symptoms: Inconsistent or unreliable results when quantifying this compound using HPLC, such as poor peak shape, shifting retention times, or low sensitivity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Column Selection | The HPLC column is not suitable for separating triterpenic acids. Use a C18 reversed-phase column, which is commonly effective for this class of compounds. |
| Incorrect Mobile Phase Composition | The mobile phase is not optimized for the separation. Adjust the ratio of solvents (e.g., acetonitrile and water) and consider adding a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. |
| Inadequate Sample Preparation | The sample injected into the HPLC contains impurities that interfere with the analysis. Clean up the sample using solid-phase extraction (SPE) before injection. |
| Instrumental Issues | Leaks, air bubbles in the pump, or a deteriorating detector lamp can all lead to poor HPLC results. Perform regular maintenance and calibration of your HPLC system. |
Data Presentation: Comparison of Extraction Methods
The following table summarizes the optimized conditions and yields for different this compound extraction methods from various natural sources.
| Extraction Method | Natural Source | Solvent | Key Parameters | This compound Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Olive Pomace | 90% Ethanol | Temp: 50°C, Time: 5 min, Freq: 60 kHz | Not explicitly stated for MA alone | |
| Ultrasound-Assisted Extraction (UAE) | Jujube | 86.57% Ethanol | Temp: 55.14°C, Time: 34.41 min, Ratio: 39.33 mL/g | 265.57 µg/g DW | |
| Microwave-Assisted Extraction (MAE) | Olive Pomace | Ethanol:Water (9:1 v/v) | Temp: 40°C, Time: 10 min | Not explicitly stated for MA alone | |
| Microwave-Assisted Extraction (MAE) | Residual Olive Skin | 100% Ethanol | Temp: 99°C, Time: 4 min | Up to 5.1 g/100 g dry biomass | |
| Supercritical Fluid Extraction (SFE) | Olive Leaves | CO₂ with Ethanol co-solvent (0-10%) | Pressure: 15 MPa, Temp: 35°C | 28.5 mg from 21g of leaves (after purification) | |
| Conventional Solvent Extraction | Olive | Ethyl Acetate | Temp: 65-70°C, Time: 30 min, Ratio: 1:40, 1:20, 1:10 | Not explicitly stated | |
| Flash Chromatography (Purification) | Olive Leaves | Ethyl acetate extract | Mobile phase: n-hexane and ethyl acetate with 10% acetic acid | 6.25 mg/g |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Olive Pomace
This protocol is based on optimized parameters for the extraction of triterpenic acids from olive pomace.
Materials and Equipment:
-
Dried and powdered olive pomace
-
90% Ethanol
-
Ultrasonic bath or probe sonicator (e.g., 60 kHz)
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Sample Preparation: Weigh a known amount of dried and finely ground olive pomace.
-
Extraction:
-
Place the olive pomace powder in an extraction vessel.
-
Add 90% ethanol at a liquid-to-solid ratio of 30 mL/g.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Set the temperature to 50°C.
-
Sonicate for 5 minutes at a frequency of 60 kHz.
-
-
Separation:
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.
-
-
Solvent Removal:
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
-
-
Purification (Optional but Recommended):
-
Proceed with chromatographic purification of the crude extract to isolate this compound.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound from Residual Olive Skin
This protocol utilizes optimized conditions for MAE to achieve a high yield of this compound.
Materials and Equipment:
-
Dried and powdered residual olive skin
-
100% Ethanol
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Sample Preparation: Use unmilled, dried residual olive skin.
-
Extraction:
-
Place a known amount of the olive skin into the microwave extraction vessel.
-
Add 100% ethanol at a solid-to-liquid ratio of 10% (w/v).
-
Seal the vessel and place it in the microwave extractor.
-
Set the temperature to 99°C and the extraction time to 4 minutes.
-
-
Separation:
-
After the extraction is complete and the vessel has cooled, filter the mixture to separate the solid residue.
-
-
Solvent Removal:
-
Evaporate the ethanol from the filtrate using a rotary evaporator to yield the crude extract.
-
-
Purification:
-
The crude extract can be further purified using techniques like flash chromatography or recrystallization.
-
Mandatory Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting guide for low this compound extraction yield.
References
- 1. This compound: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Rapid and Effective Recovery of Oleanolic and Maslinic Acids from Olive Leaves Using SFE and pH-Zone Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Maslinic Acid Isolation and Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the isolation and purification of maslinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for this compound isolation?
A1: this compound is a pentacyclic triterpene widely found in various plants. The most common and economically viable sources include olive pomace (the solid residue left after olive oil extraction), olive leaves, and other parts of the olive tree (Olea europaea)[1][2][3]. Other reported sources include hawthorn, loquat leaves, red dates, and eucalyptus[2][4]. The concentration of this compound is particularly high in the protective wax-like coating of olives.
Q2: Why is the separation of this compound from oleanolic acid so challenging?
A2: The separation of this compound from oleanolic acid is difficult due to their high structural similarity. Both are pentacyclic triterpenes, and oleanolic acid is a positional isomer of this compound, differing only by a hydroxyl group, which results in very similar polarities and chromatographic behaviors. This makes their resolution by conventional chromatographic techniques challenging.
Q3: What are the main advantages of modern extraction techniques like UAE, MAE, and SFE over traditional methods?
A3: Modern extraction techniques such as Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer several advantages over traditional methods like Soxhlet extraction. These include shorter extraction times, reduced solvent consumption, and often higher extraction yields. However, these methods can be more costly and the processes may not be fully mature for large-scale production.
Q4: What analytical techniques are commonly used to identify and quantify this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV/Vis, MS, ELSD) is the most common method for the quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring a derivatization step. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are employed.
Troubleshooting Guide
Problem 1: Low Yield of this compound in the Crude Extract
Q: My extraction process is resulting in a very low yield of this compound. What factors could be contributing to this, and how can I improve the yield?
A: Low yields of this compound can be attributed to several factors, including the low natural abundance in the plant material, inefficient extraction methods, and inappropriate solvent selection.
Troubleshooting Steps:
-
Optimize Extraction Method: Traditional methods like maceration often result in low yields. Consider switching to more efficient techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) which have been shown to provide higher yields in shorter times. For example, UAE with ethanol has been shown to be effective.
-
Solvent Selection: The choice of solvent is critical. This compound is soluble in organic solvents like ethanol, methanol, and ethyl acetate. A mixture of ethanol and methanol (1:1, v/v) has been reported to yield significantly higher amounts of triterpenic acids.
-
Pre-treatment of Plant Material: The physical state of the plant material can impact extraction efficiency. Grinding the plant material to a fine powder increases the surface area for solvent contact. Additionally, freezing or lyophilizing the plant material prior to extraction can help preserve the content of triterpenic acids.
-
Optimize Extraction Parameters: For any given method, parameters such as temperature, time, and the solid-to-liquid ratio need to be optimized. For MAE, studies have optimized conditions to be around 50-120°C for 4-30 minutes with an ethanol-water solvent.
Problem 2: Co-elution of this compound and Oleanolic Acid during Chromatography
Q: I am unable to achieve baseline separation between this compound and oleanolic acid using column chromatography. How can I improve the resolution?
A: The structural similarity between this compound and oleanolic acid makes their separation challenging.
Troubleshooting Steps:
-
Advanced Chromatographic Techniques: Consider using more advanced and efficient chromatographic techniques.
-
Flash Chromatography: This technique, which uses a slightly higher pressure to drive the mobile phase through the column, has been successfully used for the separation of maslinic and oleanolic acids.
-
pH-Zone Refining Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid chromatographic technique that separates compounds based on their differential partitioning between two immiscible liquid phases. It has been shown to be highly effective for the separation of acidic triterpenes like maslinic and oleanolic acids.
-
-
Mobile Phase Modification: Modifying the mobile phase can improve separation. The addition of a small amount of acid, such as acetic acid (e.g., 10%) to the mobile phase can improve the peak shape and separation efficiency of ionizable organic acids like this compound.
-
Recrystallization: After chromatographic separation, the collected fractions may still contain impurities. Recrystallization can be used as a final purification step. This involves dissolving the fraction in a suitable hot solvent and then allowing it to cool slowly, which can lead to the formation of high-purity crystals of this compound.
Problem 3: Presence of Water-Soluble Impurities in the Organic Extract
Q: My organic extract containing this compound is contaminated with water-soluble compounds. How can I remove these interferents?
A: The presence of water-soluble impurities is a common issue, especially when using polar organic solvents for extraction.
Troubleshooting Steps:
-
Aqueous Washing: A simple and effective method is to perform an aqueous wash of the organic extract. This involves mixing the organic extract with water (or a buffered aqueous solution) in a separatory funnel. The water-soluble impurities will partition into the aqueous phase, which can then be discarded. This has been shown to effectively remove unwanted interferents before chromatographic separation.
-
Liquid-Liquid Extraction: A more formal liquid-liquid extraction can be performed. If your this compound is in an organic solvent, you can wash it with water or a slightly acidic aqueous solution to remove polar impurities.
Data Presentation
Table 1: Comparison of this compound Yields from Various Extraction and Purification Methods
| Plant Source | Extraction Method | Purification Method | Yield of this compound | Purity | Reference |
| Olive Leaves | Solid-Liquid Extraction | Flash Chromatography | 6.25 mg/g | >95% | |
| Olive Leaves | Supercritical Fluid Extraction (SFE) | pH-Zone Refining CPC | 28.5 mg from 500 mg of rich fraction | >95% | |
| Olive Pomace | High-Speed Shear Extraction | High-Speed Countercurrent Chromatography | 7.2 mg from 3.3 g of defatted pomace | 93.8% | |
| Residual Olive Skin | Microwave-Assisted Extraction (MAE) | Not specified | Up to 5.1 g/100 g dry biomass | Not specified | |
| Olive Pulp | Not specified | Continuous High-Speed Countercurrent Chromatography (HSCCC) | 271.6 mg | 86.7% |
Experimental Protocols
1. Protocol for Ultrasonic-Assisted Extraction (UAE) of this compound from Olive Pomace
-
Materials: Dried and powdered olive pomace, 86.57% ethanol.
-
Instrumentation: Ultrasonic bath or probe sonicator.
-
Procedure:
-
Weigh 10 g of dried olive pomace powder and place it in a 500 mL flask.
-
Add 393.3 mL of 86.57% ethanol to achieve a liquid-solid ratio of 39.33 mL/g.
-
Place the flask in an ultrasonic bath and sonicate for 34.41 minutes at a temperature of 55.14 °C.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
The crude extract can then be subjected to further purification steps.
-
2. Protocol for Purification by Flash Chromatography
-
Materials: Crude this compound extract, silica gel, n-hexane, ethyl acetate, acetic acid.
-
Instrumentation: Flash chromatography system.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Pack a flash chromatography column with silica gel.
-
Equilibrate the column with the initial mobile phase (e.g., a mixture of n-hexane and ethyl acetate).
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in the n-hexane/ethyl acetate mobile phase. 10% acetic acid can be added to the ethyl acetate to improve separation.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
3. Protocol for Purity Analysis by HPLC
-
Instrumentation: HPLC system with a C18 column and a UV or MS detector.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Dissolve a small, accurately weighed amount of the purified sample in the mobile phase.
-
Inject the standard and the sample solutions into the HPLC system.
-
Run the analysis using a suitable gradient program.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the purity by comparing the peak area of the this compound in the sample to the total peak area of all components in the chromatogram.
-
Mandatory Visualization
Caption: Workflow for this compound Isolation and Purification.
Caption: this compound Induced Apoptotic Signaling Pathways in Cancer Cells.
References
Technical Support Center: Overcoming Maslinic Acid's Low Oral Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with maslinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low oral bioavailability of this compound?
A1: The primary reasons for this compound's low oral bioavailability are its very low aqueous solubility (approximately 3.6 µg/L) and potentially a significant first-pass metabolism effect in the intestine and liver.[1][2] Its lipophilic nature hinders its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
Q2: What is the reported oral bioavailability of unmodified this compound?
A2: Studies in Sprague-Dawley rats have shown the oral bioavailability of this compound to be approximately 5.13% to 6.25%.[3][4] This low percentage highlights the need for enhancement strategies to achieve therapeutic plasma concentrations.
Q3: What are the main strategies to improve the oral bioavailability of this compound?
A3: The main strategies can be broadly categorized into:
-
Formulation-Based Approaches: These involve incorporating this compound into advanced drug delivery systems to enhance its solubility and/or permeability. Key examples include:
-
Solid Lipid Nanoparticles (SLNs)
-
Nanoemulsions
-
Cyclodextrin Inclusion Complexes
-
-
Chemical Modification (Prodrug Approach): This strategy involves modifying the chemical structure of this compound to create a prodrug with improved physicochemical properties for better absorption. The prodrug is then converted to the active this compound in the body.
Q4: How do Solid Lipid Nanoparticles (SLNs) enhance the bioavailability of this compound?
A4: SLNs are lipid-based nanocarriers that can encapsulate lipophilic drugs like this compound. They improve oral bioavailability by:
-
Increasing Solubility: Formulating this compound into SLNs has been shown to increase its aqueous solubility by more than a million-fold (from 3.6 ng/mL to 7.5 mg/mL).[1]
-
Enhancing Permeability: The small size of SLNs and the presence of surfactants can facilitate the transport of this compound across the intestinal epithelium.
-
Protecting from Degradation: The lipid matrix can protect this compound from the harsh environment of the gastrointestinal tract.
-
Promoting Lymphatic Uptake: Lipid-based formulations can be partially absorbed through the lymphatic system, bypassing the first-pass metabolism in the liver.
Q5: Are there other nanoparticle-based strategies besides SLNs?
A5: Yes, nanoemulsions are another promising strategy. A nanoemulsion of this compound has been developed and tested for its anti-melanoma effects, suggesting its potential as a delivery system. Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by a surfactant, which can enhance the solubility and absorption of lipophilic drugs. However, specific in vivo oral bioavailability data for this compound nanoemulsions is still emerging.
Q6: How can cyclodextrins improve the oral bioavailability of this compound?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble molecules like this compound. This complexation can:
-
Increase Aqueous Solubility: By encapsulating the lipophilic this compound molecule, the overall solubility of the complex in water is significantly increased.
-
Enhance Dissolution Rate: The improved solubility leads to a faster dissolution rate in the gastrointestinal fluids. While studies have demonstrated the formation of inclusion complexes with this compound, specific in vivo bioavailability data for these complexes is limited.
Q7: What is the prodrug approach for this compound?
A7: The prodrug approach involves chemically modifying the this compound molecule, for example, by creating ester or amide derivatives. These modifications can improve properties like solubility and permeability. Once absorbed, these derivatives are designed to be metabolized back to the active this compound. While various this compound derivatives have been synthesized and evaluated for their anticancer activity, their development as prodrugs specifically to enhance oral bioavailability is an area of ongoing research.
Troubleshooting Guides
Issue 1: Low and variable drug loading in Solid Lipid Nanoparticles (SLNs).
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Screen different solid lipids to find one with higher solubilizing capacity for this compound. A combination of lipids can also be explored. |
| Drug precipitation during the formulation process. | Optimize the temperature during the homogenization step to ensure the lipid remains molten and the drug is fully dissolved. Ensure rapid cooling to trap the drug in an amorphous state. |
| Inappropriate surfactant concentration. | Optimize the surfactant concentration. Too little surfactant may lead to particle aggregation and drug expulsion, while too much can decrease loading efficiency. |
Issue 2: Inconsistent results in Caco-2 cell permeability assays.
| Possible Cause | Troubleshooting Step |
| Compromised integrity of the Caco-2 cell monolayer. | Regularly check the transepithelial electrical resistance (TEER) values to ensure they are within the acceptable range for a confluent monolayer. Ensure proper cell culture conditions and handling. |
| Cytotoxicity of the this compound formulation. | Perform a cell viability assay (e.g., MTT assay) at the tested concentrations to ensure that the observed low permeability is not due to cell death. |
| Interaction of formulation components with the transport assay. | Run appropriate controls with the formulation vehicle (without this compound) to assess its effect on the Caco-2 monolayer and the assay itself. |
Issue 3: High variability in in vivo pharmacokinetic data.
| Possible Cause | Troubleshooting Step |
| Inconsistent dosing. | Ensure accurate and consistent administration of the formulation to each animal. For oral gavage, ensure the formulation is homogenous and the volume is precise. |
| Food effect. | Standardize the fasting period for the animals before dosing, as food can significantly impact the absorption of lipophilic compounds. |
| Inter-animal variability. | Increase the number of animals per group to improve statistical power and account for biological variation. |
Data Presentation
Table 1: Comparison of Strategies to Enhance this compound's Oral Bioavailability
| Strategy | Mechanism of Enhancement | Key Advantages | Reported Improvement | In Vivo Bioavailability Data (Relative to unformulated MA) |
| Solid Lipid Nanoparticles (SLNs) | Increased solubility, enhanced permeability, protection from degradation, potential lymphatic uptake. | High drug loading capacity, controlled release, biocompatible and biodegradable. | Aqueous solubility increased from 3.6 µg/L to 7.5 mg/mL. Improved permeability across Caco-2 cell models. | Specific comparative in vivo data is limited, but significant improvement is expected based on in vitro results. |
| Nanoemulsions | Increased solubility and dissolution rate, large surface area for absorption. | High solubilization capacity, ease of preparation, thermodynamic stability. | Demonstrated efficacy in in vitro and in ovo cancer models. | In vivo oral pharmacokinetic data for this compound nanoemulsions is not yet extensively reported. |
| Cyclodextrin Inclusion Complexes | Increased aqueous solubility and dissolution rate. | Well-established technology, improves stability of the drug. | Formation of stable inclusion complexes with various cyclodextrins has been confirmed. | In vivo oral bioavailability studies for this compound-cyclodextrin complexes are needed for quantitative comparison. |
| Chemical Modification (Prodrugs) | Improved solubility and/or permeability by altering the physicochemical properties of the molecule. | Potential for targeted delivery and overcoming specific absorption barriers. | Synthesis of various derivatives with enhanced cytotoxic activity has been reported. | Oral pharmacokinetic data for this compound derivatives specifically designed as prodrugs is currently limited. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Displacement Method
-
Preparation of Organic Phase: Dissolve a specific amount of this compound and a solid lipid (e.g., glyceryl monostearate) in a water-miscible organic solvent (e.g., acetone or ethanol).
-
Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Poloxamer 407) in purified water.
-
Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant magnetic stirring at a controlled temperature (above the melting point of the lipid).
-
Solvent Evaporation: Continue stirring to allow the organic solvent to evaporate, leading to the formation of a milky SLN dispersion.
-
Purification and Concentration: The SLN dispersion can be purified and concentrated using techniques like ultracentrifugation or dialysis to remove unencapsulated drug and excess surfactant.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use healthy adult Sprague-Dawley rats, fasted overnight before the experiment with free access to water.
-
Dosing:
-
Intravenous (IV) Group: Administer a known dose of this compound solution (e.g., in a vehicle like DMSO/saline) through the tail vein.
-
Oral (PO) Group: Administer the this compound formulation (e.g., SLNs) or a suspension of unmodified this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity.
-
Permeability Study:
-
Apical to Basolateral (A-B) Transport (Absorption): Add the this compound formulation to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport (Efflux): Add the this compound formulation to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sampling: At specific time intervals, collect samples from the receiver chamber and replace with fresh buffer.
-
Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber.
Visualizations
Caption: Experimental workflow for enhancing this compound's oral bioavailability.
Caption: this compound-induced extrinsic apoptosis pathway in Caco-2 cells.
Caption: this compound's effect on the AMPK-mTOR signaling pathway.
References
- 1. Solid lipid nanoparticles to improve bioaccessibility and permeability of orally administered this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [diposit.ub.edu]
- 3. Population pharmacokinetics of this compound, a triterpene from olives, after intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Potential of this compound and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
methods for enhancing maslinic acid solubility in aqueous solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the aqueous solubility of maslinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the aqueous solubility of this compound?
A1: this compound is a lipophilic compound with low water solubility, which limits its clinical applications.[1][2] Several techniques can be employed to improve its solubility, primarily categorized as:
-
Nanotechnology-based approaches: Encapsulating or incorporating this compound into nanocarriers.
-
Chemical modification (Prodrugs): Synthesizing more soluble derivatives of this compound.
-
Supramolecular complexation: Forming inclusion complexes with cyclodextrins.
-
Solid dispersions: Dispersing this compound in a hydrophilic carrier matrix.
-
Standard formulation strategies: Including pH adjustment, use of co-solvents, and surfactants.[3][4]
Q2: How significant is the solubility enhancement using Solid Lipid Nanoparticles (SLNs)?
A2: Formulating this compound into Solid Lipid Nanoparticles (SLNs) can dramatically increase its aqueous solubility. Studies have shown that SLNs can improve the solubility of this compound up to 7.5 mg/mL.[5] These formulations are also reported to be stable over a wide pH range and can enhance the bioaccessibility of this compound after in vitro gastrointestinal digestion.
Q3: What are cyclodextrins, and how do they improve this compound solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, within their cavity to form inclusion complexes. This complexation effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility. The formation and stability of these complexes are influenced by factors such as pH and temperature.
Q4: Can chemical modification of this compound lead to better solubility?
A4: Yes, creating derivatives or prodrugs of this compound is an effective strategy. Conjugating this compound with hydrophilic molecules like glycerin, oligo(ethylene glycol), or amino acids (e.g., tyramine) has been shown to markedly increase its solubility in polar solvents. For instance, the tyramidyl this compound (TMA) conjugate has demonstrated improved solubility and enhanced antitumor activity compared to the parent compound.
Q5: What is a solid dispersion, and how is it prepared for this compound?
A5: A solid dispersion is a system where a poorly soluble drug (this compound) is dispersed within a hydrophilic carrier. This formulation enhances the dissolution rate by reducing particle size to a molecular level and improving wettability. Common preparation methods include:
-
Melting Method: Heating a physical mixture of the drug and carrier until it melts, followed by rapid solidification.
-
Solvent Evaporation Method: Dissolving the drug and carrier in a common solvent, followed by solvent removal.
-
Spray Drying: Spraying a solution of the drug and carrier into a hot air stream to generate a dry powder.
Troubleshooting Guides
Issue 1: Low Yield or Poor Encapsulation Efficiency in Solid Lipid Nanoparticle (SLN) Formulation
| Potential Cause | Troubleshooting Step |
| Inadequate mixing of organic and aqueous phases. | Ensure rapid and vigorous stirring during the addition of the organic phase to the aqueous phase to promote the formation of small, uniform nanoparticles. |
| Incorrect solvent/surfactant concentration. | Optimize the concentration of the surfactant (e.g., Poloxamer 407) and the drug in the organic phase. Refer to established protocols for appropriate ratios. |
| Precipitation of this compound. | Ensure that the concentration of this compound in the organic solvent does not exceed its solubility limit at the working temperature. |
| Phase separation during formulation. | Check the compatibility of the chosen lipid, surfactant, and co-surfactant. Adjust the composition or consider using a different surfactant system. |
Issue 2: Incomplete Formation of Cyclodextrin Inclusion Complexes
| Potential Cause | Troubleshooting Step |
| Suboptimal pH or temperature. | The complexation efficiency can be pH and temperature-dependent. Experiment with different pH values and temperatures of the complexation medium to find the optimal conditions. |
| Incorrect molar ratio of this compound to cyclodextrin. | The stoichiometry of the complex is typically 1:1. Ensure that an appropriate molar ratio is used. A phase solubility study can help determine the optimal ratio. |
| Insufficient mixing/reaction time. | Allow adequate time for complex formation with continuous stirring or sonication to ensure equilibrium is reached. |
| Inappropriate cyclodextrin type. | Not all cyclodextrins are equally effective. β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and hydroxypropyl-γ-cyclodextrin (HP-γ-CD) have shown good complexation with this compound. |
Issue 3: Drug Recrystallization in Solid Dispersions
| Potential Cause | Troubleshooting Step |
| Drug is not molecularly dispersed. | The drug may exist as crystalline domains within the polymer. Increase the polymer-to-drug ratio or select a polymer with higher miscibility with this compound. |
| Instability during storage. | Amorphous solid dispersions can be physically unstable and may recrystallize over time, especially under high humidity and temperature. Store the solid dispersion in a desiccator at a controlled temperature. |
| Incomplete solvent removal (solvent evaporation method). | Residual solvent can act as a plasticizer, increasing molecular mobility and promoting recrystallization. Ensure complete solvent removal by drying under vacuum for an extended period. |
Quantitative Data Summary
| Method | Carrier/System | Solubility Enhancement | Reference |
| Solid Lipid Nanoparticles (SLNs) | Poloxamer 407, Dicarboxylic acid-Poloxamer 407, HA-coated PCMA | Up to 7.5 mg/mL | |
| Chemical Modification (Prodrug) | Tyramine conjugate (TMA) | Marked increase in polar solvents | |
| Cyclodextrin Complexation | β-CD, HP-β-CD, HP-γ-CD | Forms soluble inclusion complexes |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Solvent Displacement
Objective: To prepare this compound-loaded SLNs to enhance aqueous solubility.
Materials:
-
This compound (MA)
-
Ethanol
-
Acetone
-
Poloxamer 407 (or other suitable surfactant)
-
Deionized water
Procedure:
-
Prepare the organic phase: Dissolve this compound (e.g., at 2.5 mg/mL) in a 1:1 mixture of ethanol and acetone.
-
Prepare the aqueous phase: Dissolve the surfactant (e.g., Poloxamer 407 at 1 mg/mL) in deionized water.
-
Form the nanoparticles: Under moderate stirring, add the organic phase to an equal volume of the aqueous phase.
-
Observe for turbidity: The solution should become turbid immediately upon mixing, indicating the formation of SLNs.
-
Solvent removal: Remove the organic solvents using a rotary evaporator.
-
Characterization: Characterize the resulting SLN suspension for particle size, polydispersity index (PDI), and encapsulation efficiency using appropriate techniques like Dynamic Light Scattering (DLS) and UV-Vis spectrophotometry.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Co-precipitation
Objective: To prepare a solid inclusion complex of this compound with a cyclodextrin to improve solubility.
Materials:
-
This compound (MA)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Acetone
-
Deionized water
Procedure:
-
Dissolve the components: Dissolve this compound and HP-β-CD at an equimolar (1:1) ratio in an acetone:water (e.g., 3:1 v/v) mixture.
-
Mix the solutions: Slowly add the this compound solution dropwise to the HP-β-CD solution under continuous stirring.
-
Allow for complexation: Continue stirring the mixture for a specified period (e.g., 6 hours) at room temperature to allow for the formation of the inclusion complex.
-
Solvent removal: Partially remove the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C).
-
Lyophilization: Freeze-dry the resulting solid material to obtain a fine powder of the inclusion complex.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
Visualizations
Caption: Workflow for preparing this compound SLNs.
Caption: Methods for enhancing this compound solubility.
Caption: this compound's effect on signaling pathways.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound: A New Compound for the Treatment of Multiple Organ Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Solid lipid nanoparticles to improve bioaccessibility and permeability of orally administered this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Conditions for Maslinic and Oleanolic Acid Separation
Welcome to the technical support center for the chromatographic separation of maslinic acid and oleanolic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing High-Performance Liquid Chromatography (HPLC) methods and troubleshooting common issues encountered during analysis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the separation of maslinic and oleanolic acid in a question-and-answer format.
Q1: I am seeing poor resolution or complete co-elution of my maslinic and oleanolic acid peaks. What should I do?
A1: Poor resolution is the most common challenge when separating these two structural isomers. Here are several strategies to improve peak separation, starting with the simplest adjustments.
-
Optimize Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase is critical.
-
Solvent Strength: An isocratic mobile phase of methanol and water (e.g., 92:8 v/v) with a formic acid modifier has been used successfully.[1] Adjusting this ratio in small increments (e.g., to 90:10 or 94:6) can significantly impact resolution.
-
pH Modification: The addition of an acidifier like formic acid (to pH ~3.1) or phosphoric acid is crucial to keep the carboxylic acid groups of both analytes protonated, which leads to sharper peaks and better retention on a reversed-phase column.[1]
-
-
Adjust Column Temperature: Increasing the column temperature (e.g., to 35 °C) can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[1] However, be aware that it can also slightly decrease retention times.
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) increases the time the analytes spend interacting with the stationary phase, which can enhance separation.[1]
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may be the issue. While C18 columns are common, a Phenyl-Hexyl stationary phase can offer different selectivity for structurally similar compounds due to pi-pi interactions.
Below is a troubleshooting workflow for poor peak resolution.
Caption: Logical steps to troubleshoot and improve the separation of co-eluting peaks.
Q2: My peaks are tailing. How can I improve peak shape?
A2: Peak tailing is often caused by secondary interactions between the analytes and the column's stationary phase, or issues with the sample solvent.
-
Check for Active Silanol Groups: Residual silanol groups on the silica backbone of the column can interact with the acidic analytes, causing tailing. Ensure your mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress this interaction.
-
Sample Solvent Mismatch: The solvent used to dissolve your sample should be weaker than or equal in strength to your mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a 70% methanol mobile phase) can cause peak distortion and tailing. Dilute your sample in the initial mobile phase if possible.
-
Column Contamination: Strongly retained compounds from previous injections can build up on the column head, leading to active sites that cause tailing. Implement a robust column washing procedure after each analytical sequence.
Q3: My retention times are drifting between injections. What is the cause?
A3: Drifting retention times suggest that the chromatographic conditions are not stable.
-
Insufficient Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes, especially when switching between different mobile phases.
-
Mobile Phase Inconsistency: If preparing the mobile phase online, ensure the pump's mixing performance is accurate. Inaccurate mixing can lead to shifts in composition and retention. For isocratic methods, preparing the mobile phase manually by pre-mixing the solvents can increase consistency. Also, ensure solvents are properly degassed to prevent air bubbles in the pump heads, which cause pressure fluctuations and retention shifts.
-
Temperature Fluctuations: A non-thermostatted column is susceptible to ambient temperature changes, which can cause retention times to drift throughout the day. Using a column oven is highly recommended for stable results.
Q4: I am experiencing high system backpressure. How do I fix this?
A4: High backpressure is a sign of a blockage in the HPLC system.
-
Isolate the Source: Systematically remove components from the flow path (working backward from the detector) to identify the source of the pressure. Start by removing the column. If the pressure drops significantly, the column is the problem. If not, the blockage is in the tubing, injector, or detector.
-
Column Blockage: If the column is the source, it is likely due to a plugged inlet frit from particulate matter in the sample or mobile phase. Try back-flushing the column (reversing its direction, disconnected from the detector) at a low flow rate.
-
Prevention: Always filter your samples (0.45 µm or 0.22 µm filter) and mobile phases to remove particulates. Using a guard column can protect the analytical column from contamination and is much cheaper to replace.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for separating maslinic and oleanolic acid?
A1: A robust starting point is a reversed-phase method. Based on published literature, the following conditions are recommended:
| Parameter | Recommended Condition | Source |
| Column | C18 (e.g., Spherisorb ODS-2, 25 cm x 4.6 mm, 5 µm) | |
| Mobile Phase | Isocratic: Methanol:Water (92:8, v/v) + 0.1% Formic Acid | |
| Flow Rate | 0.8 mL/min | |
| Column Temp. | 35 °C | |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | |
| Injection Vol. | 2-25 µL |
Q2: How should I prepare my samples for analysis?
A2: Proper sample preparation is key to protecting your column and ensuring accurate quantification. The goal is to extract the analytes and remove interfering matrix components.
For Plant Material:
-
Lyophilize and powder the plant material (e.g., 1.0 g).
-
Extract with methanol (e.g., 40 mL) using sonication for ~40 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Perform a liquid-liquid extraction with ethyl acetate and water.
-
Evaporate the organic layer to dryness and reconstitute the residue in HPLC-grade methanol.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
For Cell Cultures:
-
After incubation, collect cells and wash them with a phosphate buffer solution (PBS).
-
Lyse the cells to release intracellular contents.
-
Perform an extraction using an appropriate organic solvent.
-
Centrifuge to remove cell debris.
-
Evaporate the solvent and reconstitute in the mobile phase.
-
Filter the final solution before injection.
Q3: Which detection method is better: UV or Mass Spectrometry (MS)?
A3: The choice depends on your experimental needs.
-
UV Detection: Triterpenic acids lack a strong chromophore, so detection is typically done at a low wavelength, around 210 nm . This method is simple, robust, and suitable for quantification when specificity is not a major concern.
-
Mass Spectrometry (MS) Detection: HPLC-MS offers significantly higher sensitivity and selectivity. It can confirm the identity of the peaks based on their mass-to-charge ratio (m/z 471 for this compound and m/z 455 for oleanolic acid in negative ion mode) and is essential for analyzing complex matrices or trace amounts.
Experimental Protocols & Workflows
Detailed HPLC Analysis Protocol
This protocol provides a generalized procedure for the analysis.
-
System Preparation:
-
Prepare the mobile phase as specified (e.g., Methanol:Water:Formic Acid at 92:8:0.1).
-
Degas the mobile phase thoroughly using sonication or vacuum filtration.
-
Purge the pump lines to remove any air bubbles.
-
-
Column Equilibration:
-
Install the analytical column (e.g., C18, 250x4.6 mm) in the column oven set to 35 °C.
-
Equilibrate the column with the mobile phase at the analytical flow rate (0.8 mL/min) until a stable baseline is achieved (typically 20-30 minutes).
-
-
Sample Injection:
-
Prepare a standard solution of maslinic and oleanolic acid in the mobile phase.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution to determine retention times and peak shape.
-
Inject the prepared and filtered samples.
-
-
Data Acquisition:
-
Set the detector to acquire data at 210 nm for UV or scan for the appropriate m/z ions for MS.
-
Ensure the run time is sufficient for both compounds to elute completely. A total run time of around 10-15 minutes is typical for an isocratic method.
-
The overall experimental workflow is visualized below.
Caption: From sample preparation to final report: a typical HPLC workflow.
References
Technical Support Center: Managing Dose-Dependent Cytotoxicity of Maslinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maslinic acid. The information is designed to address specific issues that may be encountered during experimentation, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cytotoxicity experiments?
A1: The effective concentration of this compound is highly cell-line dependent. Based on published data, a starting range of 10 µM to 100 µM is recommended for initial screening in cancer cell lines. For some sensitive lines, cytotoxicity can be observed at lower concentrations, while certain resistant or normal cell lines may require concentrations exceeding 100 µM to observe significant effects.[1][2] It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration range.
Q2: I am observing high variability in my IC50 values for this compound across experiments. What could be the cause?
A2: High variability in IC50 values can stem from several factors:
-
Solvent and Preparation: this compound is typically dissolved in DMSO.[1][2] Ensure the stock solution is fully dissolved and vortexed before each use. The final DMSO concentration in the culture medium should be consistent across all wells and ideally kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform, single-cell suspension and optimize seeding density to prevent confluence before the end of the treatment period.
-
Treatment Duration: The cytotoxic effects of this compound are both dose- and time-dependent.[1] Standardize the incubation time with this compound across all experiments (e.g., 24, 48, or 72 hours) for consistent IC50 determination.
-
Cell Line Stability: Cell lines can change with passage number. Use cells within a consistent and low passage number range for all experiments.
Q3: this compound appears to be affecting the cell cycle in my experiments. How can I analyze this?
A3: this compound has been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phase, depending on the cell line. To analyze cell cycle distribution, you can use flow cytometry after staining the cells with a DNA-intercalating dye like Propidium Iodide (PI). This will allow you to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) following treatment.
Q4: What are the known signaling pathways activated by this compound to induce apoptosis?
A4: this compound can induce apoptosis through multiple signaling pathways, which can be cell-type specific:
-
Extrinsic (Death Receptor) Pathway: In some cells, like Caco-2, this compound activates caspase-8 and caspase-3.
-
Intrinsic (Mitochondrial) Pathway: In other cell lines, it triggers the mitochondrial pathway, involving the regulation of Bcl-2 family proteins (e.g., increased Bax, decreased Bcl-2), loss of mitochondrial membrane potential, and activation of caspase-9 and caspase-3.
-
MAPK Signaling: The p38 MAPK and ERK1/2 pathways have been shown to be activated by this compound, contributing to its apoptotic effects.
-
PI3K/AKT/mTOR Pathway: this compound can inhibit this pro-survival pathway, contributing to its anti-cancer effects.
Troubleshooting Guides
Problem 1: Low or No Cytotoxicity Observed at Expected Concentrations
-
Possible Cause: The cell line may be resistant to this compound.
-
Solution: Increase the concentration range of this compound in your dose-response experiment. Also, consider extending the treatment duration (e.g., from 24h to 48h or 72h).
-
-
Possible Cause: Degradation or precipitation of this compound.
-
Solution: Prepare fresh this compound stock solutions from powder. Ensure complete solubilization in DMSO before diluting in culture medium. Visually inspect the medium for any signs of precipitation after adding the compound.
-
-
Possible Cause: High serum concentration in the culture medium.
-
Solution: Serum proteins can sometimes bind to compounds and reduce their effective concentration. Try performing the assay in a medium with a lower serum concentration, if compatible with your cell line's health.
-
Problem 2: Inconsistent Results in Apoptosis Assays (Flow Cytometry)
-
Possible Cause: Suboptimal staining with Annexin V/Propidium Iodide (PI).
-
Solution: Ensure that the cell harvesting process is gentle to avoid mechanical damage that can lead to false positives for PI staining. Optimize the incubation time and concentration of Annexin V-FITC and PI according to the manufacturer's protocol. Always include untreated and positive controls (e.g., staurosporine-treated cells).
-
-
Possible Cause: Analysis of cell debris.
-
Solution: Gate your cell population properly on the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates before analyzing the fluorescence channels for apoptosis markers.
-
Problem 3: Difficulty in Detecting Changes in Signaling Proteins via Western Blot
-
Possible Cause: Incorrect time point for analysis.
-
Solution: The activation or inhibition of signaling proteins can be transient. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point to observe changes in your target proteins (e.g., cleaved caspases, phosphorylated kinases).
-
-
Possible Cause: Low protein expression.
-
Solution: Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) per lane. Use appropriate positive controls for your target proteins to confirm antibody functionality. Check that your lysis buffer contains phosphatase and protease inhibitors to preserve the integrity and phosphorylation status of your proteins.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| SGC-7901 | Cardiac Carcinoma | 33.09 ± 3.15 | 24 | |
| BGC-823 | Cardiac Carcinoma | 23.85 ± 4.02 | 24 | |
| B16F10 | Murine Melanoma | 42 | 24 | |
| MCF7 | Breast Cancer | 55.20 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 10 - 75 (Range) | 24 | |
| A549 | Lung Cancer | ~15 µg/ml (~31.7 µM) | 24 | |
| 518A2 | Human Melanoma | 13.7 ± 0.9 | Not Specified | |
| Het-1A | Normal Esophageal | 298.1 ± 26.04 | 24 | |
| MRC-5 | Normal Lung Fibroblast | 867.6 ± 124.77 | 24 | |
| L-02 | Normal Liver | 359 ± 54.12 | 24 | |
| A10 | Rat Embryonic (Normal) | > 210 | 24 |
Note: IC50 values can vary between laboratories due to different experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1.5 x 10³ to 5 x 10³ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium (or vehicle control, e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100%. Plot the viability against the concentration of this compound to determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol outlines the steps to quantify apoptosis induced by this compound.
-
Cell Seeding and Treatment: Seed cells (e.g., 5 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells, combine them with the supernatant, and centrifuge at a low speed (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100-200 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V (-) / PI (-)
-
Early apoptotic cells: Annexin V (+) / PI (-)
-
Late apoptotic/necrotic cells: Annexin V (+) / PI (+)
-
Flow Cytometry for Cell Cycle Analysis (PI Staining)
This protocol is for analyzing cell cycle distribution following this compound treatment.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash the cells with PBS as described above.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing and Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use appropriate software to model the cell cycle phases (G0/G1, S, and G2/M) based on the DNA content histogram.
Visualizations
References
Technical Support Center: Investigating Mechanisms of Cancer Cell Resistance to Maslinic Acid
Welcome to the technical support center for researchers investigating the anticancer properties of maslinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, particularly when cancer cells exhibit reduced sensitivity or resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the cytotoxic effect of this compound on our cancer cell line over time. What are the potential underlying resistance mechanisms?
A1: Decreased sensitivity to this compound can arise from various factors. Based on its known mechanisms of action, potential resistance mechanisms to investigate include:
-
Activation of Pro-Survival Signaling Pathways: Cancer cells may upregulate signaling pathways that promote survival and proliferation, counteracting the pro-apoptotic effects of this compound. Key pathways to examine are the PI3K/AKT/mTOR, JAK/STAT3, and MAPK/ERK pathways.[1][2]
-
Overexpression of Anti-Apoptotic Proteins: Resistance can be mediated by an increased expression of proteins that inhibit apoptosis. This includes members of the Bcl-2 family (e.g., Bcl-2, Bcl-xL) and the Inhibitor of Apoptosis Protein (IAP) family (e.g., XIAP, c-IAP1, c-IAP2, Survivin).[3]
-
Increased Drug Efflux: Cancer cells can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy. This is often mediated by ATP-binding cassette (ABC) transporters.
-
Induction of Protective Autophagy: While this compound can induce autophagic cell death in some cancer types, autophagy can also serve as a survival mechanism under cellular stress.[1] Your cells might be utilizing autophagy to clear damaged components and survive treatment.
-
Genetic Mutations: The acquisition of mutations in the drug's target proteins or downstream signaling molecules can lead to resistance.
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound, typically represented as the half-maximal inhibitory concentration (IC50), varies significantly depending on the cancer cell line and the duration of treatment. It is crucial to determine the IC50 for your specific cell line empirically. However, published studies provide a general range to guide your initial experiments.
| Cancer Cell Line | IC50 (µM) | Treatment Duration (h) | Reference |
| Caco-2 (Colon) | ~86 (40.7 µg/mL) | 72 | [4] |
| HT29 (Colon) | ~61 | 72 | |
| MKN28 (Gastric) | 8.45 | 24 | |
| SH-SY5Y (Neuroblastoma) | ~40-80 | 24-48 | |
| A549 (Lung) | ~18 µg/mL | 24 | |
| SGC-7901 (Cardiac) | Dose-dependent | 24-72 |
Q3: How can I prepare and store this compound for in vitro experiments?
A3: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mg/mL stock solution can be prepared in DMSO. This stock solution should be aliquoted and stored at -20°C to maintain stability. Before each experiment, the stock solution is further diluted in the cell culture medium to the desired final concentrations. It is important to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of Apoptosis
If you are not observing the expected levels of apoptosis in your this compound-treated cells, consider the following troubleshooting steps.
Potential Cause & Troubleshooting Step
-
Suboptimal Drug Concentration or Treatment Duration:
-
Action: Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line.
-
-
Activation of Pro-Survival Pathways:
-
Action: Analyze the activation status of key pro-survival pathways like PI3K/AKT/mTOR and JAK/STAT3 via Western blotting. Look for increased phosphorylation of key proteins (e.g., p-AKT, p-STAT3) in treated cells compared to sensitive parental cells.
-
-
Overexpression of Anti-Apoptotic Proteins:
-
Action: Use Western blotting or qPCR to assess the expression levels of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin. Compare the expression in your cells with a sensitive control cell line.
-
-
Cell Line Contamination or Misidentification:
-
Action: Have your cell line authenticated by short tandem repeat (STR) profiling and regularly test for mycoplasma contamination.
-
Issue 2: High Cell Viability Despite this compound Treatment
If your cell viability assays (e.g., MTT, WST-1) indicate a lack of response to this compound, investigate these possibilities.
Potential Cause & Troubleshooting Step
-
Increased Drug Efflux:
-
Action: Pre-treat your cells with a known broad-spectrum ABC transporter inhibitor (e.g., verapamil, cyclosporin A) before adding this compound. A restored cytotoxic effect would suggest the involvement of efflux pumps. You can also quantify the expression of specific pumps like ABCB1 (MDR1) via qPCR or Western blot.
-
-
Induction of Protective Autophagy:
-
Action: Assess autophagy markers by Western blotting for LC3-II conversion and p62 degradation. You can also use autophagy inhibitors (e.g., chloroquine, 3-methyladenine) in combination with this compound to see if this enhances cell death.
-
-
Altered Cell Cycle Regulation:
-
Action: Perform cell cycle analysis using flow cytometry with propidium iodide staining. Look for a lack of cell cycle arrest (e.g., at G0/G1) which is a known effect of this compound in sensitive cells.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of DMSO or isopropanol with 0.04 N HCl to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Proteins
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, total AKT, Bcl-2, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Potential mechanisms of cancer cell resistance to this compound.
Caption: Signaling pathways of this compound-induced apoptosis.
References
- 1. Enhanced Anti-cancer Potency Using a Combination of Oleanolic Acid and this compound to Control Treatment Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses the growth of human gastric cells by inducing apoptosis via inhibition of the interleukin-6 mediated Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on the proliferation and apoptosis of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces anticancer effects in human neuroblastoma cells mediated via apoptosis induction and caspase activation, inhibition of cell migration and invasion and targeting MAPK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
minimizing maslinic acid degradation during the extraction process
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize maslinic acid degradation during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a pentacyclic triterpene found in various natural sources, notably in the wax-like coating of olives and their by-products like olive pomace.[1] It is recognized for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-tumor properties.[2][3] The stability of this compound is crucial because degradation during extraction can lead to a loss of its bioactive properties and the formation of impurities, compromising the quality and efficacy of the final product.
Q2: What are the primary factors that can lead to the degradation of this compound during extraction?
The primary factors that can contribute to the degradation of this compound include:
-
High Temperatures: Although this compound exhibits good thermal stability, prolonged exposure to excessively high temperatures can lead to degradation.[4]
-
Extreme pH Conditions: Strong acidic or alkaline conditions can potentially alter the chemical structure of this compound.
-
Oxidation: As a compound with antioxidant properties, this compound can be susceptible to oxidation, especially with prolonged exposure to air (oxygen).[5]
-
Light Exposure: Particularly UV light, can induce photochemical reactions, leading to the degradation of triterpenoids.
Q3: What are the most common and effective methods for extracting this compound?
Several methods are employed for the extraction of this compound, each with its own advantages and disadvantages in terms of efficiency, solvent consumption, and potential for degradation. The most common methods include:
-
Solvent Extraction: A classic and widely used method utilizing solvents like ethanol, methanol, or ethyl acetate.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance extraction efficiency, often at lower temperatures and with reduced extraction times compared to conventional solvent extraction.
-
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, which can significantly shorten the extraction time and improve yield.
-
Supercritical Fluid Extraction (SFE): This "green" technique typically uses supercritical CO2, often with a co-solvent like ethanol, to extract this compound under controlled temperature and pressure, minimizing the use of organic solvents.
Q4: Are there any visual indicators of this compound degradation?
While subtle chemical changes may not be visible, significant degradation of a this compound extract might be indicated by a change in color (e.g., darkening or yellowing) or the formation of precipitates. However, the most reliable way to assess degradation is through analytical techniques like HPLC or LC-MS.
Q5: What are the recommended storage conditions for this compound extracts to ensure long-term stability?
To ensure the long-term stability of this compound extracts, it is recommended to:
-
Store the extract in a cool, dark place. For purified this compound, storage at -20°C is often recommended for long-term stability.
-
Protect the extract from light by using amber-colored glass vials or by wrapping the container in aluminum foil.
-
Minimize exposure to air by using tightly sealed containers and consider flushing the container with an inert gas like nitrogen or argon before sealing.
-
Aqueous solutions of this compound are not recommended for storage for more than one day.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: I am experiencing a lower than expected yield of this compound from my extraction. What are the potential causes and how can I improve it?
A: Low yields of this compound can be attributed to several factors. Consider the following troubleshooting steps:
-
Inadequate Grinding of Plant Material: Ensure the plant material is finely ground to increase the surface area for solvent penetration.
-
Improper Solvent Selection: The polarity of the extraction solvent is crucial. Ethanol, methanol, and ethyl acetate are commonly used and have shown good results. The choice of solvent may need to be optimized for your specific plant material.
-
Suboptimal Extraction Parameters:
-
Temperature: For solvent extraction, temperatures between 50-70°C are often optimal. For UAE and MAE, lower temperatures can be used effectively. Exceeding the optimal temperature can lead to degradation.
-
Time: Insufficient extraction time will result in incomplete extraction. Conversely, excessively long extraction times, especially at elevated temperatures, can promote degradation.
-
Solid-to-Liquid Ratio: A low solvent-to-material ratio may not be sufficient to extract all the this compound. Experiment with different ratios to find the optimum.
-
-
Inefficient Extraction Method: For some materials, more advanced techniques like UAE, MAE, or SFE may be necessary to achieve higher yields compared to simple maceration or Soxhlet extraction.
Issue 2: Suspected Degradation of this compound in the Extract
Q: I suspect that my this compound has degraded during the extraction process. How can I confirm this and what steps can I take to prevent it in the future?
A: Confirming and preventing degradation requires a systematic approach:
-
Analytical Confirmation:
-
HPLC/LC-MS Analysis: The most reliable method to detect degradation is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of your extract with that of a pure this compound standard. The appearance of new peaks, a decrease in the area of the this compound peak, or a change in its retention time can indicate degradation.
-
UV-Vis Spectroscopy: While less specific, a change in the UV-Vis spectrum of the extract compared to a fresh, carefully prepared sample could suggest chemical changes.
-
-
Preventive Measures:
-
Temperature Control: Maintain the extraction temperature below 60°C to minimize thermal degradation. Consider using methods like UAE that allow for efficient extraction at lower temperatures.
-
pH Management: Avoid strongly acidic or basic conditions during extraction and subsequent processing steps.
-
Minimize Light Exposure: Conduct the extraction in a dimly lit area or use amber glassware to protect the extract from light.
-
Limit Oxygen Exposure: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. This is particularly important if the extraction is performed at elevated temperatures for an extended period.
-
Reduce Extraction Time: Optimize your protocol to use the shortest effective extraction time. Methods like MAE and UAE can significantly reduce the required time.
-
Issue 3: Presence of Impurities in the Final Extract
Q: My final this compound extract contains a significant amount of impurities. How can I improve the purity of my product?
A: The presence of impurities is a common challenge in natural product extraction. Here are some strategies to improve purity:
-
Selective Extraction:
-
Solvent Optimization: Experiment with different solvents and solvent mixtures to selectively extract this compound while leaving behind unwanted compounds.
-
Fractionation: A multi-step extraction using solvents of varying polarities can help to separate compounds based on their solubility.
-
-
Purification Techniques:
-
Chromatography: Column chromatography is a standard method for purifying natural products. Techniques like flash chromatography or preparative HPLC can be used to isolate this compound from other co-extracted compounds.
-
Recrystallization: If a semi-pure extract is obtained, recrystallization from a suitable solvent can significantly improve the purity of this compound.
-
-
Pre-extraction Processing:
-
Defatting: For plant materials with high lipid content, a pre-extraction step with a non-polar solvent like hexane can remove fats and waxes that may interfere with the extraction and purification of this compound.
-
Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Common Solvents | Typical Temperature (°C) | Typical Time | Advantages | Disadvantages |
| Solvent Extraction | Ethanol, Methanol, Ethyl Acetate | 50 - 70 | 30 min - 24 h | Simple, low equipment cost. | Time-consuming, high solvent consumption, potential for thermal degradation. |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Ethanol-Methanol mixtures | 25 - 60 | 5 - 35 min | Faster, higher efficiency at lower temperatures, reduced solvent consumption. | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Ethanol | 50 - 85 | 5 - 10 min | Very fast, high efficiency, uniform heating. | Requires specialized microwave equipment, potential for localized overheating. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with Ethanol as co-solvent | 35 - 60 | ~3 h | "Green" technology, solvent-free final product, tunable selectivity. | High initial equipment cost, requires high pressure. |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material (e.g., olive pomace) at a temperature below 50°C and grind it into a fine powder.
-
Extraction Setup: Place a known amount of the powdered material into an extraction vessel. Add the chosen solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:30 g/mL).
-
Ultrasonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath. Set the desired temperature (e.g., 50°C), ultrasonic frequency (e.g., 60 kHz), and extraction time (e.g., 15 minutes).
-
Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Solvent Evaporation: Evaporate the solvent from the liquid extract under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Purification (Optional): The crude extract can be further purified using chromatographic techniques.
Protocol 2: General Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the dried and powdered plant material as described for UAE.
-
Extraction Setup: Place the powdered material and the extraction solvent (e.g., ethanol) in a microwave-safe extraction vessel.
-
Microwave Irradiation: Place the vessel in the microwave extractor. Set the microwave power (e.g., 600 W), temperature (e.g., 50°C), and extraction time (e.g., 5 minutes).
-
Cooling and Separation: After the extraction is complete, allow the vessel to cool to room temperature. Separate the extract from the solid residue by filtration.
-
Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator.
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Factors influencing this compound degradation and preventive measures.
References
- 1. Study of the structures of photodegradation impurities and pathways of photodegradation of cilnidipine by liquid chromatography/Q-Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid and Effective Recovery of Oleanolic and Maslinic Acids from Olive Leaves Using SFE and pH-Zone Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Maslinic Acid vs. Oleanolic Acid: A Comparative Guide to Their Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Maslinic acid and oleanolic acid, both pentacyclic triterpenes primarily found in olives, have garnered significant attention in oncology research for their potential as anticancer agents.[1] While structurally similar, emerging evidence indicates they employ distinct as well as overlapping mechanisms to inhibit cancer cell proliferation and induce apoptosis. This guide provides an objective comparison of their anticancer activities, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.
Data Presentation: A Quantitative Comparison
The following tables summarize the cytotoxic effects and cell cycle modulation of this compound and oleanolic acid across various cancer cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values) of this compound and Oleanolic Acid in Human Cancer Cell Lines
| Cancer Type | Cell Line | This compound (IC50 in µM) | Oleanolic Acid (IC50 in µM) | Reference |
| Colon Cancer | HT-29 | 101.2 | 160.6 | [2] |
| Gastric Cancer | MKN28 | 8.45 | - | [3] |
| Melanoma | 518A2 | 13.7 | - | [4] |
| Liver Cancer | HepG2 | - | 30 | [5] |
| Liver Cancer | HuH7 | - | 100 | |
| Prostate Cancer | DU145 | - | 112.57 (µg/mL) | |
| Breast Cancer | MCF-7 | - | 132.29 (µg/mL) | |
| Glioblastoma | U87 | - | 163.60 (µg/mL) |
Note: Some studies did not directly compare both compounds in the same cell line. µg/mL to µM conversion depends on the molecular weight.
Table 2: Effects on Cell Cycle Progression
| Compound | Cancer Cell Line | Effect | Key Modulated Proteins | Reference |
| This compound | HT29 | G0/G1 arrest | - | |
| Caco-2 | G0/G1 arrest | - | ||
| MDA-MB-231 | G0/G1 arrest | - | ||
| MCF-7 | S and G2/M arrest | - | ||
| Oleanolic Acid | HepG2 | Sub-G1 arrest | p21, Cyclin B1/cdc2 | |
| Gallbladder Cancer Cells | G0/G1 arrest | Cyclin D1, CDK4 | ||
| Pancreatic Cancer Cells | S and G2/M arrest | - | ||
| HCT15 | G0/G1 arrest | - |
Experimental Protocols
The data presented in this guide are primarily derived from the following key experimental methodologies.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8 Assay)
This assay is fundamental in determining the concentration-dependent cytotoxic effect of a compound.
-
Principle: Tetrazolium salts (like MTT or WST-1/CCK-8) are reduced by metabolically active cells to form a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or oleanolic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: After treatment, the culture medium is replaced with a medium containing the tetrazolium salt, and the plate is incubated for 1-4 hours.
-
Quantification: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.
-
Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of maslinic or oleanolic acid.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI for approximately 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) are quantified.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and is crucial for elucidating the signaling pathways affected by the compounds.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Methodology:
-
Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.
-
Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the signal is detected, often with a digital imaging system. The band intensity corresponds to the amount of protein.
-
Mechanisms of Action and Signaling Pathways
This compound: A Multi-Faceted Approach
This compound has demonstrated broad anticancer activity by impacting multiple cancer hallmarks. It can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, depending on the cancer cell type.
-
Intrinsic (Mitochondrial) Pathway: In HT29 colon cancer cells, this compound activates the JNK signaling pathway, leading to the phosphorylation and activation of p53. This, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspase-9 and the subsequent executioner caspases-3 and -7.
-
Extrinsic (Death Receptor) Pathway: In p53-deficient Caco-2 colon cancer cells, this compound triggers the extrinsic pathway, characterized by the activation of caspase-8 and caspase-3.
-
Other Pathways: this compound has also been shown to inhibit the IL-6/JAK/STAT3 signaling pathway in gastric cancer cells and regulate the Smac/IAP pathway in lung cancer.
Oleanolic Acid: Targeting Key Survival Pathways
Oleanolic acid also exhibits potent anticancer effects through the induction of apoptosis and cell cycle arrest, often by modulating critical cell signaling pathways.
-
Mitochondrial-Dependent Apoptosis: A primary mechanism for oleanolic acid is the induction of the mitochondrial apoptotic pathway. It alters the mitochondrial membrane potential, leading to the release of cytochrome c. This process is often mediated by decreasing the expression of Bcl-2 and increasing Bax expression. The released cytochrome c activates the caspase cascade, including caspase-9 and caspase-3, culminating in apoptosis.
-
PI3K/Akt/mTOR Pathway Inhibition: Oleanolic acid and its derivatives are known inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth, proliferation, and survival.
-
Metabolic Reprogramming: Oleanolic acid can activate AMP-activated protein kinase (AMPK), a master regulator of metabolism. This activation can inhibit key anabolic processes like lipogenesis and protein synthesis in cancer cells, contributing to its antitumor effects.
-
Other Targets: Oleanolic acid also influences other pathways, including the inhibition of topoisomerases, modulation of NF-κB, and interaction with the ERK signaling pathway.
General Experimental Workflow
The investigation of natural compounds like maslinic and oleanolic acid typically follows a structured workflow from initial screening to mechanistic studies.
Conclusion and Future Directions
Both this compound and oleanolic acid are promising natural compounds with significant anticancer properties. A direct comparison on HT-29 colon cancer cells suggests that this compound may be a more potent inducer of apoptosis, showing a lower EC50 for growth inhibition and a stronger activation of caspase-3, whereas oleanolic acid showed moderate activity.
-
This compound appears to have a more versatile mechanism, capable of activating both intrinsic and extrinsic apoptotic pathways, making it potentially effective against a broader range of tumors, including those with p53 mutations.
-
Oleanolic Acid demonstrates strong inhibitory action on fundamental cancer survival pathways like PI3K/Akt/mTOR and plays a key role in modulating cancer cell metabolism via AMPK activation.
While both compounds are promising, their therapeutic potential is currently limited by low bioavailability. Future research should focus on the development of novel derivatives and delivery systems to enhance their efficacy and solubility. Further head-to-head comparative studies across a wider array of cancer types are essential to fully delineate their respective strengths and therapeutic niches in oncology.
References
- 1. cambridge.org [cambridge.org]
- 2. Antiproliferative and apoptosis-inducing effects of maslinic and oleanolic acids, two pentacyclic triterpenes from olives, on HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses the growth of human gastric cells by inducing apoptosis via inhibition of the interleukin-6 mediated Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
independent validation of maslinic acid's antioxidant properties
An Independent Validation of Maslinic Acid's Antioxidant Properties: A Comparative Guide
This guide provides an objective comparison of the antioxidant properties of this compound against its structural analog, oleanolic acid. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data from independent studies, detailed experimental protocols for key antioxidant assays, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Antioxidant Activity
This compound (MA), a pentacyclic triterpene found abundantly in sources like olive pomace, has demonstrated significant antioxidant capabilities in various studies.[1][2] Its antioxidant action involves reducing lipid peroxidation, decreasing intracellular reactive oxygen species (ROS), and modulating the activity of key antioxidant enzymes.[3][4][5]
When compared to oleanolic acid (OA), a structurally similar triterpene that lacks a hydroxyl group at the C-2 position, this compound often exhibits different or more potent bioactivity. For instance, in HT-29 colon cancer cells, this compound showed greater antiproliferative activity and was able to induce apoptosis by generating superoxide anions, a pro-apoptotic signal, whereas oleanolic acid did not show this effect.
Quantitative Data Summary
The following table summarizes the quantitative data on the antioxidant and related biological activities of this compound and oleanolic acid from various experimental models.
| Assay/Model | Compound | Result (IC50/EC50) | Source(s) |
| Antiproliferative Activity (HT-29 Colon Cancer Cells) | This compound | EC50: 101.2 µmol/L | |
| Oleanolic Acid | EC50: 160.6 µmol/L | ||
| Cytotoxicity (B16F10 Melanoma Cells) | This compound | IC50: 42 µM | |
| DPPH Radical Scavenging (Plumeria rubra extract) | This compound | IC50: >357.65 µM | |
| Lipid Peroxidation Inhibition (β-carotene bleaching) | This compound | IC50: <15 µM |
Signaling Pathways and Experimental Workflows
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and glutathione S-transferases (GSTs).
Caption: The Nrf2-ARE signaling pathway for cellular antioxidant response.
Experimental Workflow: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound. The stable DPPH radical has a deep violet color, which is reduced to a pale yellow hydrazine upon reacting with an antioxidant. The change in absorbance is measured spectrophotometrically.
Caption: A typical workflow for the DPPH antioxidant assay.
Experimental Protocols
Below are detailed methodologies for key in vitro and cell-based antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: The antioxidant compound reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or ethanol).
-
Positive control (e.g., Ascorbic acid, Trolox).
-
Methanol or Ethanol (as solvent and blank).
-
-
Procedure:
-
Prepare a fresh working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Prepare serial dilutions of the test compound and the positive control.
-
In a 96-well plate or cuvettes, add a small volume of the test compound/control solution (e.g., 20 µL).
-
Add the DPPH working solution to each well (e.g., 200 µL) and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound's concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized by potassium persulfate to form the stable, blue-green ABTS•+ radical. In the presence of an antioxidant, the radical cation is reduced, causing a decolorization of the solution that is measured by a decrease in absorbance at 734 nm.
-
Reagents:
-
ABTS stock solution (e.g., 7 mM in water).
-
Potassium persulfate solution (e.g., 2.45 mM in water).
-
Test compound and positive control (e.g., Trolox, Ascorbic acid).
-
-
Procedure:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Prepare serial dilutions of the test compound and positive control.
-
Add a small volume of the diluted test compound/control to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 5-30 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Cellular Antioxidant Activity (CAA) Assay
This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake and metabolism.
-
Principle: Human hepatocarcinoma HepG2 cells are loaded with a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, it is deacetylated to DCFH, which is non-fluorescent. Peroxyl radicals, generated by a compound like ABAP, oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF). An antioxidant compound will inhibit this oxidation, resulting in reduced fluorescence.
-
Reagents:
-
HepG2 cells.
-
DCFH-DA solution.
-
ABAP (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another radical initiator.
-
Test compound and positive control (e.g., Quercetin).
-
-
Procedure:
-
Seed HepG2 cells in a 96-well black plate and allow them to reach confluence.
-
Remove the growth medium and treat the cells with the test compound or control at various concentrations for a period (e.g., 1 hour) to allow for cellular uptake.
-
Wash the cells and add the DCFH-DA probe. Incubate to allow for cellular deacetylation.
-
Add the radical initiator (ABAP) to all wells except the negative control.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission (e.g., at 538 nm) with excitation (e.g., at 485 nm) every few minutes for about 1 hour.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence curve. The CAA value is determined from this data, often expressed as quercetin equivalents.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: A New Compound for the Treatment of Multiple Organ Diseases [mdpi.com]
- 3. Unveiling the Differential Antioxidant Activity of this compound in Murine Melanoma Cells and in Rat Embryonic Healthy Cells Following Treatment with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant activity of this compound, a triterpene derivative obtained from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
a comparative study of different maslinic acid extraction methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methodologies for the extraction of maslinic acid, a pentacyclic triterpene with significant therapeutic potential. The following sections detail and contrast conventional and modern extraction techniques, offering experimental data to inform the selection of the most suitable method for your research and development needs.
Comparative Analysis of Extraction Methodologies
The selection of an appropriate extraction method for this compound is critical and depends on factors such as desired yield, purity, processing time, cost, and environmental impact. This section provides a comparative overview of four key methodologies: Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
| Parameter | Conventional Solvent Extraction (CSE) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Principle | Dissolution of this compound in a solvent based on polarity. | Use of ultrasonic waves to induce cavitation, disrupting cell walls and enhancing solvent penetration. | Use of microwave energy to heat the solvent and plant material, accelerating extraction. | Use of a supercritical fluid (typically CO2) as a solvent, offering tunable properties. |
| Typical Solvents | Ethanol, Methanol, Ethyl Acetate[1] | Ethanol, Ethanol-Methanol mixtures[2] | Ethanol, Ethanol-Water mixtures[3][4] | Supercritical CO2, often with a co-solvent like ethanol[2] |
| Extraction Time | Long (hours to days) | Short (minutes) | Very short (minutes) | Moderate (hours) |
| Yield | Generally lower compared to advanced methods. | High yields can be achieved with optimized conditions. | High yields, often superior to other methods. | Variable, dependent on co-solvent and operating parameters. |
| Purity of Extract | Can be lower due to co-extraction of other compounds. | Generally good, but can be affected by solvent choice. | Good, with potential for high selectivity. | High, with the ability to selectively extract compounds by tuning parameters. |
| Solvent Consumption | High | Moderate | Low to Moderate | Low (CO2 is recycled) |
| Energy Consumption | Low to Moderate | Moderate | Moderate to High | High (due to high pressure) |
| Environmental Impact | High due to large solvent volumes. | Moderate | Low to Moderate | Low ("green" technology) |
| Cost (Equipment) | Low | Moderate | Moderate | High |
Experimental Protocols
This section provides detailed experimental protocols for the extraction of this compound using the four discussed methodologies. These protocols are synthesized from various research findings to provide a practical guide for laboratory application.
Conventional Solvent Extraction (Soxhlet Extraction)
This traditional method relies on the continuous washing of the plant material with a solvent.
Materials and Equipment:
-
Dried and powdered plant material (e.g., olive pomace, hawthorn)
-
Soxhlet extractor
-
Round bottom flask
-
Condenser
-
Heating mantle
-
Cellulose thimble
-
Ethanol (95%) or other suitable solvent
-
Rotary evaporator
Procedure:
-
Place approximately 10 g of the dried, powdered plant material into a cellulose thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round bottom flask with 250 mL of 95% ethanol and add a few boiling chips.
-
Assemble the Soxhlet apparatus with the flask on a heating mantle and the condenser on top.
-
Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.
-
Allow the extraction to proceed for 6-8 hours. The solvent will periodically siphon back into the round bottom flask.
-
After extraction, allow the apparatus to cool.
-
Remove the thimble and discard the plant material.
-
Concentrate the extract in the round bottom flask using a rotary evaporator to remove the solvent.
-
The resulting crude extract can be further purified.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to accelerate the extraction process.
Materials and Equipment:
-
Dried and powdered plant material
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Ethanol (90%)
-
Magnetic stirrer and stir bar (optional)
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried, powdered plant material and place it in a 500 mL beaker.
-
Add 300 mL of 90% ethanol to achieve a liquid-to-solid ratio of 30:1 (mL/g).
-
Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.
-
Set the ultrasonic frequency to 60 kHz and the intensity to approximately 135 W/cm².
-
Set the extraction temperature to 50°C.
-
Sonicate the mixture for 5 minutes.
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy for rapid heating and extraction.
Materials and Equipment:
-
Dried and powdered plant material
-
Microwave extraction system
-
Extraction vessel
-
Ethanol (100%)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place 5 g of the dried, powdered plant material into a microwave extraction vessel.
-
Add 50 mL of absolute ethanol.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction temperature to 99°C and the extraction time to 4 minutes.
-
After the extraction cycle is complete, allow the vessel to cool to a safe temperature.
-
Filter the mixture to separate the extract from the solid residue.
-
Rinse the vessel and the solid residue with a small amount of ethanol.
-
Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
SFE is a green technology that uses a supercritical fluid, typically CO2, as the extraction solvent.
Materials and Equipment:
-
Supercritical fluid extraction system
-
Dried and powdered plant material
-
CO2 cylinder
-
Co-solvent pump and reservoir (for ethanol)
-
Collection vials
Procedure:
-
Grind the dried plant material to a fine powder.
-
Load approximately 21 g of the powdered material into the extraction vessel of the SFE system.
-
Set the extraction pressure to 15 MPa and the temperature to 35°C.
-
Begin the extraction with 100% supercritical CO2.
-
After an initial extraction period, introduce ethanol as a co-solvent, incrementally increasing the concentration from 0% to 10% (w/w) every 20 minutes.
-
Collect the extracted fractions in separate collection vials.
-
The entire SFE procedure may last approximately 5 hours.
-
After extraction, depressurize the system safely.
-
The collected fractions can be analyzed for their this compound content. The CO2 is typically recycled within the system.
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the methodologies and the biological context of this compound, the following diagrams are provided.
Caption: Comparative workflow of this compound extraction methodologies.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Effective Recovery of Oleanolic and Maslinic Acids from Olive Leaves Using SFE and pH-Zone Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lower Energy-Demanding Extraction of Bioactive Triterpene Acids by Microwave as the First Step towards Biorefining Residual Olive Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. circforbio.ntua.gr [circforbio.ntua.gr]
Unveiling the Anti-Inflammatory Potential of Maslinic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of maslinic acid's anti-inflammatory properties against other alternatives, supported by experimental data. We delve into the molecular mechanisms, present quantitative data for easy comparison, and provide detailed experimental protocols for key assays.
This compound, a natural pentacyclic triterpene found predominantly in olives, has garnered significant attention for its potent anti-inflammatory effects.[1] Experimental evidence demonstrates its ability to modulate key signaling pathways and reduce the expression of pro-inflammatory mediators, positioning it as a promising candidate for the development of novel anti-inflammatory therapeutics.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects through the modulation of several critical signaling pathways. These include the NF-κB, STAT-1, and Nrf2 pathways, which are central to the inflammatory response.
-
Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[2][3] It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus.[2] This leads to a downstream reduction in the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[2]
-
Downregulation of the STAT-1 Pathway: Signal Transducer and Activator of Transcription 1 (STAT-1) is another crucial mediator of inflammation. This compound has been observed to downregulate the phosphorylation of STAT-1, thereby inhibiting its activation and subsequent pro-inflammatory gene expression.
-
Activation of the Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the antioxidant response. This compound has been found to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1). HO-1, in turn, can suppress inflammation.
-
Modulation of the PI3K/AKT Pathway: Recent studies have also implicated the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway in the anti-inflammatory action of this compound. By inhibiting this pathway, this compound can further suppress the NF-κB signaling cascade.
Below is a diagram illustrating the key anti-inflammatory mechanisms of this compound.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Performance Comparison: this compound vs. Alternatives
Direct comparative studies with standardized methodologies are crucial for a definitive assessment of this compound's efficacy relative to other anti-inflammatory agents. While comprehensive head-to-head data is still emerging, existing studies provide valuable insights.
| Compound | Target/Assay | Cell Type/Model | IC50 / Effective Concentration | Reference |
| This compound | NO Production | LPS-stimulated RAW 264.7 macrophages | ~25 µM | |
| COX-2 Expression | Raji cells | Concentration-dependent inhibition | ||
| TPA-induced ear edema | Mice | ID50 = 0.13 mg/ear | ||
| Oleanolic Acid | TPA-induced ear edema | Mice | Higher ID50 than this compound | |
| Indomethacin | IL-1α-induced PGE2 release | Human synovial cells | IC50 = 5.5 ± 0.1 nM | |
| Celecoxib | COX-2 Inhibition | In vitro assay | IC50 = 0.055 µmol/L |
Note: IC50 (half-maximal inhibitory concentration) and ID50 (half-maximal inhibitory dose) values are context-dependent and can vary based on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.
Western Blot Analysis for iNOS and COX-2 Expression in RAW 264.7 Macrophages
This protocol outlines the steps to determine the protein levels of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells treated with this compound.
Caption: Workflow for Western Blot analysis of iNOS and COX-2.
Detailed Steps:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel (e.g., 10%) for SDS-PAGE.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system. Densitometry analysis is used to quantify the protein expression levels relative to the loading control.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 in HUVEC Supernatants
This protocol describes the measurement of secreted TNF-α and IL-6 levels in the culture medium of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with LPS and treated with this compound.
Caption: Workflow for ELISA measurement of TNF-α and IL-6.
Detailed Steps:
-
Sample Preparation:
-
Culture HUVECs in appropriate multi-well plates until they reach confluence.
-
Treat the cells with different concentrations of this compound for a specified duration.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a set time period (e.g., 6-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA Procedure (using a commercial sandwich ELISA kit):
-
Coat a 96-well microplate with the capture antibody specific for either TNF-α or IL-6 and incubate overnight.
-
Wash the plate and block the wells to prevent non-specific binding.
-
Add prepared standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
-
Conclusion
Experimental evidence strongly supports the anti-inflammatory properties of this compound, highlighting its potential as a novel therapeutic agent. Its multifaceted mechanism of action, involving the modulation of key signaling pathways like NF-κB, STAT-1, and Nrf2, offers a comprehensive approach to mitigating inflammation. While further direct comparative studies with established anti-inflammatory drugs are warranted to fully elucidate its relative potency and clinical potential, the existing data underscores the promise of this compound in the field of inflammation research and drug development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers seeking to investigate and validate the anti-inflammatory effects of this compelling natural compound.
References
Unveiling the Anti-Cancer Potential of Maslinic Acid: A Cross-Validation Study Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of maslinic acid's efficacy across a spectrum of cancer cell lines. Drawing upon experimental data, we delve into its cytotoxic, pro-apoptotic, and cell cycle-disrupting activities, offering a clear perspective on its potential as a therapeutic agent.
This compound, a naturally occurring pentacyclic triterpene found in olives, has garnered significant attention for its anti-neoplastic properties.[1][2][3] This guide synthesizes findings from multiple studies to present a cross-validated overview of its effects, empowering researchers to make informed decisions in the pursuit of novel cancer therapies.
Comparative Efficacy of this compound: A Quantitative Overview
The anti-proliferative capacity of this compound is a critical measure of its potential as a cancer therapeutic. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined across a variety of cancer cell lines. These values, along with data on apoptosis induction and cell cycle arrest, are summarized below to facilitate a direct comparison of this compound's potency.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Colon Cancer | HT-29 | 101.2 | 72 | [4] |
| Colon Cancer | Caco-2 | 40.7 (µg/mL) | 72 | |
| Breast Cancer | MCF-7 | 55.20 | - | [5] |
| Breast Cancer | MDA-MB-231 | - | - | |
| Breast Cancer | MDA-MB-468 | - | - | |
| Lung Cancer | A549 | ~40 (µg/mL) | 24 | |
| Pancreatic Cancer | PANC-1 | - | - | |
| Pancreatic Cancer | Patu-8988 | - | - | |
| Neuroblastoma | SH-SY5Y | - | 12, 48 | |
| Melanoma | B16-F10 | - | - | |
| Renal Cancer | - | - | - |
Note: IC50 values can vary between studies due to different experimental conditions. Some values were reported in µg/mL and have been noted accordingly.
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Apoptotic Rate (%) | Method | Reference |
| A549 | 9, 12, 15, 18, 21 (µg/mL) | Dose-dependent increase | Annexin V/PI | |
| HT-29 | 150 | 30.8 (after 24h) | Hoechst 33342 | |
| SH-SY5Y | 10, 40, 80 | ~9% (control) to ~54% | AO/EB staining | |
| PANC-1 | 40, 80 | 3.88% to 18.49% | Annexin V/PI | |
| Patu-8988 | 40, 80 | 3.57% to 16.58% | Annexin V/PI |
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | Concentration (µM) | Effect | Phase of Arrest | Reference |
| MDA-MB-231 | 10-75 | Dose-dependent increase in G0/G1 | G0/G1 | |
| MDA-MB-468 | 10-75 | Dose-dependent increase in G0/G1 | G0/G1 | |
| MCF-7 | 10-75 | Arrest in S and G2/M | S, G2/M | |
| B16-F10 | - | Increase in G0/G1 population | G0/G1 | |
| HT29 | - | Increase in G0/G1 population | G0/G1 |
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical signaling pathways that govern cell survival, proliferation, and apoptosis. Understanding these mechanisms is crucial for its development as a targeted therapy.
Caption: Key signaling pathways affected by this compound.
This compound has been shown to induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. It can trigger the activation of initiator caspases like caspase-8 and caspase-9, which in turn activate the executioner caspase-3, leading to programmed cell death. Furthermore, this compound has been observed to inhibit pro-survival signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer. Inhibition of the NF-κB signaling pathway by this compound also contributes to its anti-tumor activity by downregulating the expression of anti-apoptotic proteins.
Standardized Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed experimental protocols for the key assays are provided below.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's effects.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., caspases, Bcl-2, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational understanding of this compound's anti-cancer effects across various cell lines. The presented data and protocols are intended to support further research and development of this promising natural compound in the field of oncology.
References
- 1. Effects of this compound on the proliferation and apoptosis of A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Effects of this compound on the proliferation and apoptosis of A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative and apoptosis-inducing effects of maslinic and oleanolic acids, two pentacyclic triterpenes from olives, on HT-29 colon cancer cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 5. researchgate.net [researchgate.net]
In Vivo Validation of Maslinic Acid's In Vitro Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validation of in vitro experimental findings for maslinic acid, a natural pentacyclic triterpene with demonstrated therapeutic potential. The following sections summarize key experimental data, provide detailed methodologies for cited experiments, and visualize the signaling pathways involved in its multifaceted pharmacological effects, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer activities.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various in vivo studies, validating the therapeutic effects of this compound that were initially observed in in vitro models.
Anti-Diabetic Effects
| Parameter | Animal Model | This compound Dosage & Administration | Key In Vivo Finding | Alternative/Control | Reference |
| Blood Glucose | KK-Ay mice (Type 2 Diabetes) | 10 mg/kg & 30 mg/kg daily, oral, for 2 weeks | Significant reduction in blood glucose levels.[1] | Untreated diabetic mice | [1] |
| Blood Glucose | Streptozotocin (STZ)-induced diabetic mice | 5, 10, and 20 mg/kg, intraperitoneal, every 3 days for 8 weeks | Marked decrease in fasting blood glucose levels.[2][3][4] | Untreated STZ-induced diabetic mice | |
| Oxidative Stress (Kidney) | STZ-induced diabetic rats | 20 mg/kg for 8 weeks | Significantly alleviated oxidative stress in the kidney. | Untreated diabetic rats | |
| Insulin Resistance | KK-Ay mice | 10 mg/kg & 30 mg/kg daily, oral, for 2 weeks | Modulated glucose metabolism, partially by reducing insulin resistance. | Untreated diabetic mice | |
| Diabetic Retinopathy | STZ-induced diabetic rats | 80 mg/kg | Significantly reduced fasting glucose and enhanced fasting insulin levels. | Untreated diabetic rats |
Anti-Cancer Effects
| Cancer Type | Animal Model | This compound Dosage & Administration | Key In Vivo Finding | Alternative/Control | Reference |
| Pancreatic Cancer | Athymic nu/nu mice with Panc-28 xenografts | 10 mg/kg and 50 mg/kg | Significantly suppressed pancreatic tumor growth and induced tumor cell apoptosis. | DMSO control group | |
| Intestinal Tumorigenesis | ApcMin/+ mice | Supplemented diet for 6 weeks | Reduced total intestinal polyp formation by 45%. | Control diet | |
| Malignant Glioma | Tumor xenografting in nude mice | Not specified | Inhibited the growth of transplanted tumors. | Untreated mice | |
| Leukemia | BALB/c mice with WEHI-3 cells | 8, 16, and 32 mg/kg, intraperitoneal, for 8 days | Increased survival rate at the highest dose. | Untreated leukemic mice |
Anti-Inflammatory and Antioxidant Effects
| Condition | Animal Model | This compound Dosage & Administration | Key In Vivo Finding | Alternative/Control | Reference |
| Lung Injury | LPS-injected mice | 0.07-0.7 mg/kg, intravenous, 6h after LPS | Significantly downregulated iNOS in lung tissue and TNF-α in bronchoalveolar lavage fluid. | LPS-injected mice without MA | |
| Oxidative Stress | Rats pretreated with CCl4 | Not specified | Decreased endogenous plasma lipoperoxide levels and susceptibility to lipid peroxidation. | CCl4-treated rats without MA | |
| Ischemia/Reperfusion Injury | Mouse dorsal skinfold chamber | Not specified | Lower numbers of adherent and transmigrated leukocytes in post-ischemic tissue. | Vehicle-treated controls | |
| Exercise-induced Inflammation | Water polo athletes | Not specified | TNF-α was significantly lower compared to placebo. | Placebo |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate replication and further investigation.
Anti-Diabetic Studies in STZ-Induced Diabetic Mice
-
Animal Model: C57BL/6 J male mice.
-
Induction of Diabetes: Administration of 50 mg/kg of Streptozotocin (STZ) daily until fasting blood glucose levels exceeded 300 mg/dL.
-
Experimental Groups:
-
Normal Control (NC): Healthy mice.
-
STZ (Diabetic Control): STZ-induced diabetic mice receiving vehicle.
-
MA5, MA10, MA20: Diabetic mice treated with 5, 10, and 20 mg/kg of this compound, respectively.
-
-
This compound Administration: Intraperitoneal injection every 3 days for 8 weeks.
-
Outcome Assessment:
-
Fasting blood glucose levels and body weight were monitored regularly.
-
At the end of the study, kidney tissues were collected for analysis of oxidative stress and inflammatory markers via qRT-PCR and ELISA.
-
Western blot was used to assess the activation of the AMPK signaling pathway.
-
Anti-Cancer Studies in a Pancreatic Cancer Xenograft Model
-
Animal Model: Athymic nu/nu mice.
-
Tumor Induction: Subcutaneous injection of Panc-28 pancreatic cancer cells.
-
Experimental Groups:
-
Control: Mice treated with DMSO (vehicle).
-
MA10 and MA50: Mice treated with 10 mg/kg and 50 mg/kg of this compound, respectively.
-
-
This compound Administration: Not specified in the provided abstracts.
-
Outcome Assessment:
-
Tumor volume and weight were measured.
-
Tumor tissues were analyzed for apoptosis and the expression of NF-κB-regulated anti-apoptotic genes (Survivin and Bcl-xl).
-
Anti-Inflammatory Studies in an LPS-Induced Lung Injury Model
-
Animal Model: Mice.
-
Induction of Inflammation: Intraperitoneal injection of Lipopolysaccharide (LPS) at 15 mg/kg.
-
Experimental Groups:
-
Control: Mice not injected with LPS.
-
LPS: Mice injected with LPS.
-
LPS + MA: Mice administered this compound 6 hours after LPS injection.
-
-
This compound Administration: Intravenous injection at doses of 0.07, 0.18, 0.35, or 0.7 mg/kg.
-
Outcome Assessment:
-
Bronchoalveolar lavage fluid (BALF) was collected to measure TNF-α levels.
-
Lung tissue was analyzed for iNOS protein levels.
-
Histological analysis of lung tissue was performed to assess injury.
-
Signaling Pathway Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound as validated by in vivo studies.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
Caption: this compound activates the AMPK/SIRT1 signaling pathway.
References
comparing apoptotic pathways induced by maslinic acid versus betulinic acid
A Comparative Guide to Apoptotic Pathways Induced by Maslinic Acid and Betulinic Acid
For researchers and professionals in drug development, understanding the nuanced mechanisms of potential therapeutic agents is paramount. This compound and betulinic acid, both naturally occurring pentacyclic triterpenes, have garnered significant attention for their anticancer properties, primarily their ability to induce apoptosis in cancer cells. This guide provides a detailed comparison of the apoptotic pathways triggered by these two compounds, supported by experimental data and methodologies.
Comparison of Apoptotic Mechanisms
This compound and betulinic acid employ distinct yet occasionally overlapping mechanisms to initiate programmed cell death. The choice of pathway can be cell-type dependent, highlighting the complexity of their biological activity.
This compound (MA) has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In some cancer cell lines, such as HT-29 colon cancer cells, MA activates the intrinsic pathway, characterized by the involvement of the JNK-p53 signaling axis. This leads to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, resulting in mitochondrial disruption, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3[1][2]. In other cell lines, like Caco-2 colon cancer cells, which are p53-deficient, this compound triggers the extrinsic pathway. This is evidenced by the activation of caspase-8 and caspase-3 without affecting the mitochondrial membrane potential or cytochrome c release[3][4]. Furthermore, research has identified a calcium-evoked p38 MAPK signaling pathway as another mechanism for MA-induced apoptosis[5].
Betulinic Acid (BA) predominantly induces apoptosis via the intrinsic mitochondrial pathway. It can directly trigger mitochondrial membrane permeabilization, a key event in this pathway. The pro-apoptotic activity of betulinic acid is often associated with the generation of reactive oxygen species (ROS). This leads to a disruption of the mitochondrial membrane potential, an increased Bax/Bcl-2 expression ratio, and the release of cytochrome c into the cytosol. Cytosolic cytochrome c then activates caspase-9 and the downstream effector caspase-3. In some cellular contexts, betulinic acid has also been found to activate caspase-8, suggesting a potential crosstalk with the extrinsic pathway. The anti-cancer effects of betulinic acid can be further enhanced when used in combination with other chemotherapeutic agents.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, offering a comparative view of the efficacy and molecular effects of this compound and betulinic acid in different cancer cell lines.
Table 1: Inhibitory Concentrations (IC50) of this compound and Betulinic Acid in Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Incubation Time (h) | Reference |
| This compound | Caco-2 (colon) | 40.7 ± 0.4 µg/mL | 72 | |
| This compound | HT-29 (colon) | 61 µM | 72 | |
| This compound | A549 (lung) | Not specified, dose-dependent inhibition | 24 | |
| Betulinic Acid | H460 (lung, paclitaxel-resistant) | 50 µM | Not specified | |
| Betulinic Acid | HepG2 (liver) | Not specified, dose-dependent inhibition | Not specified | |
| Betulinic Acid | Colorectal cancer cell lines | Time and dose-dependent inhibition | Not specified |
Table 2: Effects on Key Apoptotic Proteins and Caspases
| Compound | Cell Line | Protein/Caspase | Effect | Reference |
| This compound | HT-29 (colon) | Bax | Increased expression | |
| Bcl-2 | Decreased expression | |||
| Cytochrome c | Release from mitochondria | |||
| Caspase-9 | Activation | |||
| Caspase-3 | Activation (up to 70-fold) | |||
| Caco-2 (colon) | Caspase-8 | Activation | ||
| Caspase-3 | Activation | |||
| A549 (lung) | Cleaved Caspase-3, -8, -9 | Increased levels | ||
| c-IAP1, c-IAP2, XIAP, Survivin | Decreased levels | |||
| Betulinic Acid | U937 (leukemia) | Bax/Bcl-2 ratio | Increased | |
| Cytochrome c | Release from mitochondria | |||
| Caspase-9 | Activation | |||
| Caspase-3 | Activation | |||
| HepG2 (liver) | Bax | Increased expression | ||
| Bcl-2 | Decreased expression | |||
| Cleaved Caspase-3 | Increased expression | |||
| Bladder cancer cell lines | Caspase-3, -8, -9 | Increased activity | ||
| Colorectal cancer cells | Bax | Upregulated expression | ||
| Bcl-2 | Downregulated protein | |||
| Cleaved Caspase-3 | Upregulated expression |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to investigate the apoptotic effects of maslinic and betulinic acids.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 3 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or betulinic acid for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Cells are treated with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase Activity Assay
-
Cell Lysis: Treated and untreated cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Caspase Reaction: A specific amount of protein lysate is incubated with a colorimetric or fluorogenic substrate specific for the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9, IETD for caspase-8).
-
Signal Detection: The cleavage of the substrate by the active caspase results in a color change or fluorescence, which is measured using a spectrophotometer or fluorometer. The activity is often expressed as a fold increase compared to the untreated control.
Western Blotting for Apoptotic Proteins
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cytochrome c) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Diagrams
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
References
- 1. This compound, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The natural triterpene this compound induces apoptosis in HT29 colon cancer cells by a JNK-p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]
- 4. This compound, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces apoptosis in salivary gland adenoid cystic carcinoma cells by Ca2+-evoked p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Maslinic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of maslinic acid, promoting a safe laboratory environment and adherence to regulatory standards.
This compound, while not classified as a hazardous substance, requires careful handling and disposal in accordance with local, regional, and national regulations.[1][2] Adherence to these guidelines is paramount to prevent environmental contamination and ensure workplace safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side shields, protective gloves, and a lab coat.[2] In case of a spill, prevent further leakage if it is safe to do so. For solid this compound, cover the spill with a plastic sheet to minimize dust generation. The spilled material should be mechanically collected and placed into a designated, labeled container for disposal.[1]
Step-by-Step Disposal Protocol
The primary method for disposing of this compound waste is through a licensed professional waste disposal service.
-
Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan. Incompatible materials can lead to hazardous reactions.[3]
-
Containerization : Place this compound waste into a suitable, well-sealed, and clearly labeled container. The container must be in good condition and compatible with the chemical. The original container may be used if it is intact and properly sealed.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" (or as required by local regulations), the full chemical name "this compound," and the associated hazards (though minimal, it is good practice to note it is a chemical waste).
-
Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated. Ensure the storage area is away from incompatible materials such as strong oxidizing agents.
-
Collection : Arrange for the collection of the waste by a specialized and licensed disposal company. Follow your institution's specific procedures for scheduling a waste pickup.
Disposal Decision Framework
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound | Collection by a licensed waste disposal service. | Must be in a properly labeled and sealed container. |
| Contaminated Labware (e.g., gloves, wipes) | Dispose of as solid chemical waste. | Place in a designated, sealed waste bag or container. |
| Solutions Containing this compound | Collection by a licensed waste disposal service. | Do not dispose of down the drain unless permitted by local regulations and the concentration is known to be safe for the wastewater system. |
| Empty this compound Containers | Triple rinse with a suitable solvent; dispose of the rinsate as chemical waste. The cleaned container may be recyclable if regulations permit. | Do not reuse the container for other purposes. |
Experimental Workflow and Disposal Logistics
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from receipt to final disposal.
Caption: Workflow for Handling and Disposal of this compound.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations. While some safety data sheets suggest that smaller quantities may be disposed of with household waste, this is generally not applicable to a professional laboratory setting and should be avoided. Always err on the side of caution and treat all chemical waste as requiring professional disposal.
References
Safeguarding Your Research: A Guide to Handling Maslinic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Maslinic Acid, a bioactive pentacyclic triterpene. While not classified as a hazardous substance under the Globally Harmonized System (GHS), adhering to standard laboratory safety protocols is crucial to minimize any potential risks and ensure the integrity of your research.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
While this compound does not have specific PPE requirements, the following standard laboratory PPE is recommended to ensure best practices in chemical handling.[1][2][3]
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from potential splashes during solvent handling or accidental dust exposure. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical powder and solutions. |
| Body Protection | Standard laboratory coat | Shields skin and personal clothing from potential spills or contamination. |
| Respiratory Protection | Not generally required | A dust mask or respirator may be considered if handling large quantities of powder outside of a ventilated enclosure, to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling of this compound
Following a structured workflow is essential for safety and experimental accuracy. This section outlines the procedural steps for handling this compound from initial preparation to experimental use.
Preparation and Weighing
-
Preparation : Before handling, ensure your workspace is clean and uncluttered. Prepare all necessary equipment, including spatulas, weigh boats or paper, and your designated solvent.
-
Ventilation : When weighing this compound powder, it is advisable to work in a chemical fume hood or a ventilated enclosure to minimize the potential for inhaling fine dust particles.
-
Weighing :
-
Place a weigh boat or creased weighing paper on the analytical balance.
-
Tare the balance to zero.
-
Carefully use a clean spatula to transfer the desired amount of this compound powder to the weigh boat. Avoid abrupt movements to prevent creating airborne dust.
-
Once the desired weight is achieved, securely close the primary container of this compound.
-
Dissolution
-
Solvent Selection : this compound is soluble in solvents such as ethanol and methanol-ethanol mixtures.
-
Procedure :
-
Transfer the weighed this compound powder into an appropriate glass vessel (e.g., beaker, flask).
-
Add the chosen solvent to the vessel.
-
If necessary, facilitate dissolution by gentle agitation or stirring. For some applications, sonication may be used.
-
Ensure the solution is fully dissolved before proceeding with your experiment.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of in accordance with local, state, and federal regulations for non-hazardous chemical waste. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Dispose of in the appropriate solid waste container for laboratory materials. |
| Empty this compound Containers | Rinse the container with a suitable solvent. Deface or remove the label before disposing of it in the regular trash. |
| This compound Solutions | While this compound is considered slightly hazardous to water, it is crucial to prevent undiluted or large quantities from reaching ground water or sewage systems. Neutralization may be considered if permissible by your institution's guidelines. Otherwise, collect in a designated waste container for non-hazardous chemical waste and dispose of it through your institution's chemical waste program. |
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
